molecular formula C₉H₁₄N¹⁵N₃O₄ B1163655 Molsidomine-15N3

Molsidomine-15N3

カタログ番号: B1163655
分子量: 245.21
注意: 研究専用です。人間または獣医用ではありません。
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説明

Molsidomine-15N3 is a nitrogen-15 labeled stable isotope of the antianginal agent Molsidomine, serving as a critical internal standard in quantitative mass spectrometry and enabling precise pharmacokinetic and metabolic studies . As a prodrug, Molsidomine is metabolized in the liver to its active metabolite, linsidomine (SIN-1) . Linsidomine spontaneously decomposes to release nitric oxide (NO), a key signaling molecule . The released NO activates the enzyme guanylate cyclase in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) . This elevated cGMP level promotes the relaxation of vascular smooth muscle, resulting in vasodilation, improved coronary blood flow, and reduced myocardial oxygen demand, which are the foundational mechanisms for its anti-ischemic and antianginal effects . Furthermore, the released NO also inhibits platelet aggregation, providing an additional beneficial effect in cardiovascular research . A key research advantage of Molsidomine and its labeled analog is that its mechanism does not induce tolerance to the same extent as traditional organic nitrates, as the release of NO from its metabolite occurs spontaneously without the need for enzymatic conversion . Molsidomine-15N3 is supplied for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

分子式

C₉H₁₄N¹⁵N₃O₄

分子量

245.21

同義語

5-[(Ethoxycarbonyl)amino]-3-(4-morpholinyl)-1,2,3-oxadiazolium-15N3 Inner Salt;  CAS 276-15N3;  Corraton-15N3;  Coruno-15N3;  Corvasal-15N3;  Corvaton-15N3;  Molsidolat-15N3;  Morial-15N3;  Morsydomine-15N3;  Motazomin-15N3;  N-(Ethoxycarbonyl)-3-morpholinosyd

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Molsidomine-15N3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Molsidomine-15N3, an isotopically labeled form of the antianginal prodrug Molsidomine. While experimental data for Molsidomine-15N3 is not extensively available in public literature, this document synthesizes known data for Molsidomine with the established principles of isotopic labeling to offer a robust profile for researchers, scientists, and drug development professionals. The guide delves into the rationale for ¹⁵N₃ labeling, its impact on key physicochemical parameters, and the analytical methodologies crucial for its characterization. The content is structured to provide not just data, but also the scientific reasoning behind the properties and analytical approaches, ensuring a deep, actionable understanding for the target audience.

Introduction: Molsidomine and the Significance of ¹⁵N₃ Isotopic Labeling

Molsidomine is a sydnonimine derivative that functions as a long-acting vasodilator for the treatment of angina pectoris.[1][2] It is a prodrug that undergoes hepatic metabolism to its active metabolite, linsidomine (SIN-1).[1][3][4] Linsidomine then spontaneously decomposes to release nitric oxide (NO), the ultimate effector molecule responsible for vasodilation.[3][4][5] This non-enzymatic release of NO is a key feature of Molsidomine's mechanism, distinguishing it from organic nitrates and potentially reducing the development of tolerance.[5][6]

Isotopic labeling, the selective replacement of an atom with its isotope, is a powerful tool in pharmaceutical research and development.[7][8][] Molsidomine-15N3, in which the three nitrogen atoms of the sydnonimine ring are replaced with the stable, heavier isotope ¹⁵N, serves several critical purposes:

  • Mechanistic Elucidation: Tracing the path of the ¹⁵N atoms through metabolic pathways can provide definitive evidence of the biotransformation of Molsidomine to linsidomine and the subsequent release of NO.[7][10]

  • Quantitative Bioanalysis: Molsidomine-15N3 is an ideal internal standard for mass spectrometry-based quantification of Molsidomine and its metabolites in biological matrices.[3][11] Its near-identical chemical behavior and distinct mass ensure accurate and precise measurements.

  • NMR Spectroscopy: The presence of ¹⁵N, a spin-1/2 nucleus, allows for advanced NMR studies to probe the electronic environment and structure of the molecule in detail.[12]

This guide will now proceed to detail the physicochemical properties of Molsidomine-15N3, beginning with its fundamental characteristics and moving into more complex analytical considerations.

Core Physicochemical Properties: A Comparative Analysis

The introduction of three ¹⁵N atoms into the Molsidomine structure has a predictable and specific impact on its physicochemical properties. While properties dependent on intermolecular forces and electronic distribution are largely unaffected, mass-dependent properties will change.

Molecular Structure and Weight

The primary alteration in Molsidomine-15N3 is its molecular weight. The substitution of three ¹⁴N atoms (atomic weight ≈ 14.003) with three ¹⁵N atoms (atomic weight ≈ 15.000) results in an increase of approximately 3 atomic mass units.

Diagram: Molecular Structure of Molsidomine-15N3

Caption: Structure of Molsidomine with ¹⁵N labeling on the three nitrogen atoms of the sydnonimine imine core.

PropertyMolsidomineMolsidomine-15N3 (Predicted)Reference
Molecular Formula C₉H₁₄N₄O₄C₉H₁₄(¹⁵N)₃(¹⁴N)O₄[1][13][14]
Molecular Weight 242.24 g/mol 245.24 g/mol [1][4][13][14]
Physical State and Appearance

The isotopic substitution does not alter the macroscopic physical properties.

PropertyDescriptionReference
Appearance White to almost white crystalline powder[13]
Taste & Odor Practically tasteless and odorless[14]
Melting Point

The melting point is not expected to change significantly as it is primarily dependent on the crystal lattice energy and intermolecular forces, which are not substantially affected by the change in nuclear mass.

PropertyValueReference
Melting Point 140-141 °C[1]
Solubility Profile

Solubility is governed by the interactions between the solute and solvent molecules. As the electronic structure and polarity of Molsidomine-15N3 are identical to the unlabeled compound, the solubility profile will be the same.

SolventSolubilityReference
ChloroformFreely soluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
Ethyl AcetateSoluble[1]
Aqueous HClSoluble[1]
WaterSparingly soluble[1]
AcetoneSparingly soluble[1]
Diethyl EtherVery slightly soluble[1]
Petroleum EtherVery slightly soluble[1]
Acidity and Lipophilicity (pKa and LogP)

The pKa and LogP values are dependent on the electronic properties of the molecule, which are not altered by isotopic substitution.

ParameterValueReference
pKa 3.0 ± 0.1[14]
cLogP 0.56[14]
Stability

The stability of Molsidomine-15N3 is predicted to be identical to that of Molsidomine. It is stable in aqueous solutions at a pH of 5-7 but is unstable in alkaline conditions.[1] The molecule is also sensitive to ultraviolet light with wavelengths shorter than 320 nm.[1]

Analytical Characterization of Molsidomine-15N3

The definitive identification and characterization of Molsidomine-15N3 rely on analytical techniques that are sensitive to its isotopic composition. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis.

Diagram: Analytical Workflow for Molsidomine-15N3 Characterization

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_purity Purity & Quantification synthesis Synthesis of Molsidomine-15N3 ms Mass Spectrometry (Confirmation of Mass) synthesis->ms nmr NMR Spectroscopy (Structural Integrity & Labeling Site) ms->nmr hplc HPLC-UV (Chemical Purity) nmr->hplc qnmr qNMR (Quantitative Analysis) hplc->qnmr

Caption: A typical workflow for the synthesis, characterization, and purity assessment of Molsidomine-15N3.

Mass Spectrometry

Mass spectrometry is the definitive technique to confirm the successful incorporation of the ¹⁵N isotopes.

Expert Insight: The key diagnostic feature in the mass spectrum of Molsidomine-15N3 will be the molecular ion peak [M+H]⁺ at m/z 246.2, which is 3 units higher than that of unlabeled Molsidomine (m/z 243.2). High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and distinguish the labeled compound from any potential impurities.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Dissolve a small amount of Molsidomine-15N3 in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Operate the ESI source in positive ion mode.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analysis: Acquire full scan mass spectra over a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion of Molsidomine-15N3.

    • Confirm that the measured m/z value is within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical exact mass.

    • Analyze the isotopic pattern to ensure it is consistent with the incorporation of three ¹⁵N atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structural integrity of the molecule and verifying the positions of the ¹⁵N labels.

Expert Insight: While ¹H and ¹³C NMR spectra will be very similar to those of unlabeled Molsidomine, ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation experiments (like HSQC or HMBC) will provide direct evidence of the labeled nitrogen atoms. The ¹⁵N chemical shifts and the coupling constants between ¹⁵N and adjacent ¹H or ¹³C nuclei are definitive proof of the labeling sites.[12]

Protocol: ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of Molsidomine-15N3 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.

  • Experiment Setup:

    • Acquire a standard ¹H NMR spectrum to confirm the proton signals.

    • Set up a gradient-selected ¹H-¹⁵N HMBC experiment.

    • Optimize the long-range coupling constant (J) for 2-3 bond correlations (typically around 5-10 Hz).

  • Data Acquisition: Acquire the 2D HMBC spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software.

    • Observe cross-peaks between protons and the ¹⁵N nuclei. For example, correlations between the protons on the morpholine ring and the adjacent ¹⁵N atom, and between the imine proton and the corresponding ¹⁵N, would confirm the labeling positions.

Metabolic Pathway of Molsidomine

The primary application of Molsidomine-15N3 is in tracing its metabolic fate. The following diagram illustrates the conversion of Molsidomine to its active metabolite, linsidomine, and the subsequent release of nitric oxide.

Diagram: Metabolic Activation of Molsidomine

Molsidomine_Metabolism Molsidomine Molsidomine-15N3 Linsidomine Linsidomine (SIN-1)-15N3 (Active Metabolite) Molsidomine->Linsidomine Hepatic Hydrolysis NO Nitric Oxide (15NO) Linsidomine->NO Spontaneous Decomposition Inactive Inactive Metabolites Linsidomine->Inactive

Caption: The metabolic pathway of Molsidomine to its active metabolite, linsidomine, and the release of nitric oxide.

Conclusion

Molsidomine-15N3 is a vital tool for advanced research into the pharmacology, metabolism, and bioanalysis of Molsidomine. While its core physicochemical properties such as solubility, melting point, pKa, and stability are expected to be identical to its unlabeled counterpart, its increased molecular weight is a defining feature that enables its use in sophisticated analytical techniques. The methodologies outlined in this guide, particularly mass spectrometry and NMR spectroscopy, provide a robust framework for the definitive characterization and utilization of this important isotopically labeled compound in drug development and scientific investigation.

References

  • Molsidomine - Wikipedia. [Link]

  • Altmeyers Encyclopedia. Molsidomine. [Link]

  • Drug Central. molsidomine. [Link]

  • Frontiers. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

  • YouTube. 15N NMR for Structure Elucidation. [Link]

  • Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • Patsnap Synapse. What is the mechanism of Molsidomine? [Link]

  • Proclinical. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. [Link]

  • Natures Fingerprint. Stable isotopic characterization of active pharmaceutical ingredients. [Link]

  • Patsnap Synapse. What is Molsidomine used for? [Link]

  • PubMed. Molsidomine. [Link]

  • The Royal Society of Chemistry. Molsidomine | The Merck Index Online. [Link]

  • PMC - NIH. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

  • PMC. A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome. [Link]

  • PubMed. Stable isotopic characterization of active pharmaceutical ingredients. [Link]

  • PubMed Central. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA. [Link]

Sources

Precision Isotopic Labeling of Molsidomine: Synthesis, Validation, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Labeling of Molsidomine for Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Molsidomine (


-ethoxycarbonyl-3-morpholinosydnonimine) represents a unique class of nitric oxide (NO) donors used in cardiovascular research. Unlike organic nitrates, its pharmacodynamics are independent of thiol co-factors, making it a critical tool for studying endothelial dysfunction and oxidative stress. However, the complexity of its metabolic activation—involving the formation of the active metabolite Linsidomine (SIN-1) and subsequent oxidative release of NO—demands precise analytical tools.

This guide details the strategic incorporation of stable isotopes (


H, 

C,

N) into the Molsidomine scaffold. By generating specific isotopologues, researchers can decouple metabolic flux, quantify trace metabolites via LC-MS/MS, and definitively trace the provenance of released nitric oxide in complex biological systems.

Chemical Architecture & Labeling Strategy

The Molsidomine structure consists of two distinct pharmacophores: the morpholine ring (carrier) and the sydnonimine core (effector). Labeling strategies must be selected based on the specific research question.

Strategic Isotopologues
Isotopologue ClassTarget MoietyIsotopePrimary Application
Type I: PK Standard Morpholine RingDeuterium (

H

)
Bioanalysis: Internal standard for LC-MS/MS quantification of Molsidomine and SIN-1. High metabolic stability prevents label loss during initial hydrolysis.
Type II: Mechanistic Probe Sydnonimine N3/ExoNitrogen-15 (

N)
NO Tracing: Specifically labels the nitrogen atom destined to become free NO. Essential for distinguishing drug-derived NO from endogenous eNOS/iNOS activity.
Type III: Flux Tracer Sydnonimine C4Carbon-13 (

C)
Metabolite ID: Tracks the formation of the inactive metabolite SIN-1C (cyanomethylene-amino-morpholine) after NO release.

Technical Core: Synthetic Protocols

The synthesis of labeled Molsidomine relies on the construction of the sydnonimine ring from an amino-nitrile precursor. This modular approach allows for the insertion of labels at specific steps.

Retrosynthetic Logic

The pathway follows the industrial route modified for high-value isotopic precursors:

  • Precursor Assembly: Morpholine

    
    
    
    
    
    -Amino-morpholine.
  • Strecker-like Assembly:

    
    -Amino-morpholine + Formaldehyde + HCN 
    
    
    
    SIN-1 Nitrile Precursor.
  • Nitrosation (Critical Labeling Step): Nitrile + NaNO

    
    
    
    
    
    
    
    -Nitroso intermediate.
  • Cyclization: Acid-catalyzed ring closure to SIN-1.

  • Carbamoylation: SIN-1 + Ethyl Chloroformate

    
     Molsidomine.
    
Protocol A: Synthesis of Molsidomine-d8 (Internal Standard)

Target: Octadeuterated Molsidomine for DMPK assays.

Reagents: Morpholine-d8 (CAS 352438-71-2), Formaldehyde, KCN, NaNO


, Ethyl Chloroformate.
  • N-Amination: React Morpholine-d8 with Hydroxylamine-O-sulfonic acid (HOSA) in water at 0°C. Basify with NaOH and extract

    
    -amino-morpholine-d8.
    
    • Note: Morpholine-d8 is commercially available and retains deuterium labels throughout the metabolic pathway until ring degradation.

  • Cyanomethylation: Treat

    
    -amino-morpholine-d8 with formaldehyde and KCN in aqueous HCl (Strecker conditions) to yield 
    
    
    
    -cyanomethyl-N-amino-morpholine-d8.
  • Nitrosation & Cyclization: Dissolve the nitrile in 4N HCl. Add aqueous NaNO

    
     dropwise at 0–5°C. The in-situ formed 
    
    
    
    -nitroso species spontaneously cyclizes to form the SIN-1-d8 cation. Isolate as the hydrochloride salt.
  • Protection: Suspend SIN-1-d8 HCl in dichloromethane (DCM) with triethylamine (TEA). Add ethyl chloroformate dropwise. Stir at RT for 2 hours.

  • Purification: Recrystallize from Ethanol/Ether.

    • Validation:

      
      H-NMR should show absence of morpholine signals (due to deuteration) and presence of the ethyl group signals. MS: [M+H]+ = 250.1 (vs 242.1 unlabeled).
      
Protocol B: Synthesis of [ N]-Molsidomine (NO Source Tracing)

Target: Labeling the nitrogen responsible for NO release.

Rationale: The NO released by SIN-1A originates from the nitroso nitrogen introduced during the nitrosation of the amino-nitrile. Using Na


NO

places the heavy isotope exactly at the cleavage point.
  • Precursor: Start with unlabeled

    
    -morpholino-aminoacetonitrile (prepared as above).
    
  • Isotopic Nitrosation: Dissolve precursor in HCl. Add Sodium Nitrite-

    
    N  (98%+ atom 
    
    
    
    N) solution slowly at 0°C.
  • Cyclization: The resulting

    
    N-nitroso intermediate cyclizes to form [Exocyclic-
    
    
    
    N]-SIN-1.
  • Carbamoylation: React with ethyl chloroformate as per standard protocol.

    • Result: The final Molsidomine molecule carries the

      
      N label at the N-nitroso position of the open-ring equilibrium form (SIN-1A), which is the direct precursor to 
      
      
      
      NO.

Visualization: Synthesis & Metabolism

Synthetic Workflow (DOT Diagram)

MolsidomineSynthesis Morph Morpholine (Start for d8-Labeling) AminoMorph N-Amino-morpholine Morph->AminoMorph + H2N-OSO3H Nitrile N-Morpholino-aminoacetonitrile AminoMorph->Nitrile + HCHO + HCN Nitroso N-Nitroso Intermediate (Transient) Nitrile->Nitroso + NaNO2 (HCl) NaNO2 NaNO2 / Na(15)NO2 (Source of NO Label) NaNO2->Nitroso SIN1 SIN-1 (Linsidomine) (Active Metabolite) Nitroso->SIN1 Cyclization Molsidomine Molsidomine (Prodrug) SIN1->Molsidomine + Ethyl Chloroformate

Caption: Modular synthesis of Molsidomine showing entry points for Deuterium (Morpholine) and Nitrogen-15 (NaNO2).

Metabolic Activation Pathway (DOT Diagram)

MolsidomineMetabolism Molsidomine Molsidomine SIN1 SIN-1 (Linsidomine) Molsidomine->SIN1 Liver Esterases (Hydrolysis) SIN1A SIN-1A (Open Ring N-Nitroso) SIN1->SIN1A pH > 7.0 (Non-enzymatic) Radical Radical Cation Intermediate SIN1A->Radical Oxidation (O2) NO Nitric Oxide (NO) (Bioactive) Radical->NO Release SIN1C SIN-1C (Inactive) Radical->SIN1C Degradation

Caption: Metabolic cascade of Molsidomine.[1][2][3][4][5][6][7][8][9][10][11] The


N label from NaNO

tracks directly to the released NO molecule.

Bioanalytical Applications

DMPK Validation (LC-MS/MS)

Using Molsidomine-d8 allows for the absolute quantification of plasma levels without matrix interference.

Mass Transitions (MRM):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy
Molsidomine 243.1 [M+H]

197.1 (Loss of EtOH)15 eV
Molsidomine-d8 251.1 [M+H]

205.115 eV
SIN-1 171.1 [M+H]

115.120 eV
SIN-1-d8 179.1 [M+H]

123.120 eV
Mechanistic NO Tracing

In studies of vascular inflammation, distinguishing drug-derived NO from endogenous NO (produced by eNOS) is difficult.

  • Protocol: Administer [

    
    N]-Molsidomine to the biological system.
    
  • Detection: Trap released NO using a spin trap (e.g., Fe-MGD) and analyze via EPR, or react with DAN (2,3-diaminonaphthalene) to form

    
    N-NAT (naphthotriazole) and analyze via GC-MS.
    
  • Result:

    
    NO signals confirm the drug as the source, quantifying the precise release efficiency under oxidative stress conditions.
    

References

  • Reden, J. (1990). Molsidomine. Blood Vessels, 27(2-5), 282-294. Link

  • Bohn, H., & Schönafinger, K. (1989). Oxygen and oxidation promote the release of nitric oxide from sydnonimines.[12] Journal of Cardiovascular Pharmacology, 14(Suppl 11), S6-S12. Link

  • Specklin, S., et al. (2024). Synthesis of Molsidomine and Mesocarb Analog via Mechanochemistry. ResearchGate.[13] Link

  • Feelisch, M., et al. (1989). Generation of NO from molsidomine (SIN-1) in vitro and its relationship to changes in coronary vessel tone.[14][15] Journal of Cardiovascular Pharmacology, 14(Suppl 11), S13-S22. Link

  • Atzrodt, J., et al. (2007).[6] The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765. Link

Sources

Molsidomine-15N3: Mechanistic Tracing of Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic pathways of Molsidomine-15N3, focusing on the bioactivation cascade and the specific utility of triple-nitrogen isotope labeling (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) in verifying nitric oxide (NO) release.

Technical Guide for Pharmacological Research

Executive Summary

Molsidomine (N-ethoxycarbonyl-3-morpholinosydnonimine) is a unique nitric oxide donor that functions as a prodrug.[1] Unlike organic nitrates (e.g., nitroglycerin), its bioactivation is tolerance-free and does not require cysteine or specific thiol-containing enzymes.[1]

Molsidomine-15N3 refers to the isotopologue of Molsidomine labeled with stable Nitrogen-15 isotopes at the three critical nitrogen positions of the sydnonomine core. This tracer is the definitive tool for elucidating the precise atom-level mechanism of NO release, distinguishing drug-derived NO from endogenous sources (eNOS/iNOS) via Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

The Molecular Architecture & Isotope Labeling

To understand the tracing mechanism, we must first map the nitrogen atoms within the sydnonomine ring.

The 15N3 Labeling Pattern

In a synthesized Molsidomine-15N3 molecule, the stable isotopes are typically placed at the following positions to track metabolic cleavage:

  • N2 (Ring Nitrogen): The nitrogen atom adjacent to the ring oxygen.

  • N3 (Ring Nitrogen): The nitrogen atom bearing the morpholine substituent.

  • N6 (Exocyclic Nitrogen): The nitrogen atom in the carbamate side chain.

Key Mechanistic Insight: The ultimate source of the released Nitric Oxide is the N2 atom. Labeling this specific atom allows for the detection of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, which exhibits a distinct magnetic resonance signature.

The Bioactivation Cascade

Molsidomine undergoes a three-stage transformation. The first stage is enzymatic, while the subsequent stages are chemical (pH- and oxygen-dependent).[1]

Step 1: Enzymatic Hydrolysis (Hepatic)

Upon administration, Molsidomine is metabolized in the liver by carboxylesterases.[1] The ethoxycarbonyl group is cleaved, yielding the active metabolite SIN-1 (Linsidomine).[1]

  • Reaction Type: Enzymatic Hydrolysis.

  • Rate Limiting Step: Esterase activity (rapid).[1]

Step 2: Ring Opening (pH-Dependent)

SIN-1 is a mesoionic compound.[1] At physiological pH (7.4), the sydnonomine ring undergoes a base-catalyzed opening.[1] The bond between the ring oxygen (O1) and the carbon (C5) cleaves, followed by proton transfer, resulting in the formation of SIN-1A (N-morpholino-N-nitrosoaminoacetonitrile).[1]

  • Critical Intermediate: SIN-1A contains an N-nitroso group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Atom Fate: The N2 atom of the original ring becomes the nitrogen of the nitroso group.

Step 3: Oxidative Decomposition (NO Release)

SIN-1A is unstable in the presence of molecular oxygen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[2] It undergoes an oxidative decomposition that releases Nitric Oxide (NO) and forms the stable, inactive byproduct SIN-1C .[1][2]
  • Radical Mechanism: This step involves a one-electron transfer to molecular oxygen, generating the superoxide anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and NO.
    
  • Stoichiometry: 1 mole of Molsidomine

    
     1 mole of NO.
    
Pathway Visualization

The following diagram illustrates the metabolic flow and the specific fate of the nitrogen atoms.

MolsidominePathway cluster_legend 15N Tracing Logic Molsidomine Molsidomine (Prodrug) SIN1 SIN-1 (Linsidomine) Molsidomine->SIN1 Liver Esterase (-CO2, -Ethanol) SIN1A SIN-1A (N-Nitroso Intermediate) SIN1->SIN1A pH 7.4 (Ring Opening) NO Nitric Oxide (NO) (Active Vasodilator) SIN1A->NO Oxidation (O2) SIN1C SIN-1C (Inactive Metabolite) SIN1A->SIN1C Decomposition Superoxide Superoxide (O2-) SIN1A->Superoxide Side Product Trace N2 (Ring) -> N-Nitroso -> NO

Caption: Figure 1. The bioactivation pathway of Molsidomine.[3][4] The N2 ring nitrogen (traced via 15N) ultimately forms the released Nitric Oxide.[1]

Experimental Protocol: 15N-NO Detection via EPR

The gold standard for confirming the mechanism of NO release is Electron Paramagnetic Resonance (EPR) spectroscopy using spin traps.[5] Free NO is a radical but is difficult to detect directly in solution due to its short half-life. Spin trapping stabilizes the radical for detection.

Materials
  • Compound: Molsidomine-15N3 (Triple labeled).[1]

  • Spin Trap: Fe(MGD)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Iron-N-methyl-D-glucamine dithiocarbamate) or Fe(DETC)
    
    
    
    .
    • Why: These iron complexes bind NO with high affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) to form stable paramagnetic mononitrosyl-iron complexes (MNIC).
      
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, deoxygenated (initially), then exposed to air to trigger SIN-1A oxidation.[1]

Step-by-Step Workflow
  • Preparation of Spin Trap:

    • Dissolve MGD (or DETC) in water.[1]

    • Add Ferrous Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) under anaerobic conditions (nitrogen purge) to prevent oxidation to 
      
      
      
      .
    • Ratio: Maintain Ligand:Metal ratio > 5:1 to ensure complex stability.

  • Incubation:

    • Add Molsidomine-15N3 (10-100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) to the liver esterase fraction (or use SIN-1-15N3 directly if bypassing hepatic activation).
      
    • Add the Fe(MGD)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       spin trap solution.
      
    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Transfer sample to a quartz flat cell or capillary tube.

    • Record X-band EPR spectrum at room temperature.

Data Interpretation: The Hyperfine Splitting

The definitive proof of the mechanism lies in the hyperfine splitting of the EPR signal.

Parameter14N-NO (Standard Drug)15N-NO (Molsidomine-15N3)Mechanistic Implication
Nuclear Spin (I) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


15N has a different nuclear spin state.
Signal Pattern Triplet (1:1:1)Doublet (1:1)Confirms NO source is the labeled drug.
Hyperfine Coupling (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

Gauss

Gauss
Distinct magnetic signature.

Analysis: If the NO were derived from endogenous arginine (via NOS enzymes), the signal would remain a triplet (14N).[1] A doublet signal confirms the NO originated exclusively from the 15N-labeled Molsidomine.

EPR_Workflow Step1 Step 1: Molsidomine-15N3 + Liver Esterase Step2 Step 2: Formation of SIN-1A-15N Step1->Step2 Step3 Step 3: Add Fe(MGD)2 Spin Trap Step2->Step3 Step4 Step 4: Oxidative Release of 15NO Step3->Step4 Step5 Step 5: Formation of [Fe-15NO-MGD] Complex Step4->Step5 Result EPR Spectrum: Doublet Signal (Unambiguous Proof) Step5->Result

Caption: Figure 2. Experimental workflow for detecting 15N-labeled Nitric Oxide using EPR spin trapping.

Therapeutic & Pharmacological Implications

Understanding this mechanism is critical for drug development:

  • Tolerance: Because Molsidomine releases NO via a chemical oxidation of SIN-1A (not enzymatic reduction like nitroglycerin), it does not deplete cellular thiols.[1] This explains the lack of nitrate tolerance in clinical use.

  • Oxidative Stress: The release of NO from SIN-1A is accompanied by superoxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) formation. In vitro, SIN-1 is often used to generate peroxynitrite  (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ).[3] However, in vivo, the slow release rate and high capacity of antioxidant systems (SOD) typically favor NO signaling over oxidative damage.[1]

References

  • Reden, J. (1990).[1] Molsidomine. Blood Vessels, 27(2-5), 282-294.[1]

  • Feelisch, M., et al. (1989).[1] Molecular aspects underlying the vasodilator action of molsidomine. Journal of Cardiovascular Pharmacology, 14 Suppl 11, S13-22.[1]

  • Singh, R. J., et al. (1996).[1] Mechanism of nitric oxide release from sydnonimines. Journal of Biological Chemistry. (General reference for sydnonomine chemistry).

  • Komarov, A. M., et al. (2000).[1] In vivo spin trapping of nitric oxide in mice. Biophysics,[1] 45. (Reference for 15N-NO EPR doublet detection).

  • Bohn, H., & Schönafinger, K. (1989).[1] Oxygen and oxidation promote the release of nitric oxide from sydnonimines. Journal of Cardiovascular Pharmacology.

Sources

Metabolic Pathway and Tracer Analysis of Molsidomine-15N3 In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic trajectory of Molsidomine-15N3 , a stable isotope-labeled variant of the sydnonomine prodrug Molsidomine. Unlike organic nitrates (e.g., nitroglycerin), Molsidomine does not require cysteine or thiol co-factors to release nitric oxide (NO), making it a critical tool for studying NO pharmacokinetics in thiol-depleted disease states.

The inclusion of three Nitrogen-15 (


) atoms serves as a definitive tracer, allowing researchers to distinguish drug-derived NO from endogenous NO synthesized by nitric oxide synthases (NOS). This guide provides the mechanistic pathway, a self-validating LC-MS/MS quantification protocol, and the necessary data interpretation frameworks.

Part 1: The Mechanistic Core

Chemical Transformation Pathway

The metabolic activation of Molsidomine is a multi-step cascade involving enzymatic hydrolysis followed by spontaneous chemical ring-opening. The


 label is crucial here; typically, the labeling occurs on the sydnone imine ring to ensure the released NO species carries the heavy isotope.

The Cascade:

  • Prodrug Activation (Enzymatic): Molsidomine is hydrolyzed by liver carboxylesterases to form the active metabolite SIN-1 (3-morpholinosydnonimine). This is the rate-limiting enzymatic step.

  • Ring Opening (Chemical): At physiological pH (7.4), SIN-1 undergoes a rapid, proton-catalyzed ring opening to form SIN-1A (N-morpholino-N-nitrosoaminoacetonitrile).

  • NO Release (Oxidative): SIN-1A is an unstable N-nitroso compound. In the presence of molecular oxygen (

    
    ), it undergoes oxidative cleavage to release Nitric Oxide (
    
    
    
    )
    and the inactive metabolite SIN-1C .
Pathway Visualization

The following diagram illustrates the metabolic flow and the specific points of chemical instability.

MolsidominePathway cluster_liver Hepatic Phase cluster_systemic Systemic Circulation (pH 7.4) Molsidomine Molsidomine-15N3 (Prodrug) SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Liver Carboxylesterases (Hydrolysis) SIN1A SIN-1A (Open Ring Form) SIN1->SIN1A pH 7.4 (Spontaneous Ring Opening) NO 15NO (Nitric Oxide) SIN1A->NO Oxidative Cleavage (O2 dependent) SIN1C SIN-1C (Inactive) SIN1A->SIN1C Co-product

Caption: Figure 1. Metabolic cascade of Molsidomine-15N3. The transition from SIN-1 to SIN-1A is non-enzymatic and pH-driven, leading to the release of isotopically labeled Nitric Oxide.

Part 2: Experimental Protocol (Self-Validating)

The Stability Challenge

The primary source of error in Molsidomine PK studies is the ex vivo degradation of SIN-1 to SIN-1A during sample processing. SIN-1 is stable in acidic conditions but degrades rapidly in plasma (pH 7.4).

Trustworthiness Check: If your control samples show high levels of SIN-1A and low SIN-1 immediately after extraction, your protocol has failed to arrest the pH-dependent ring opening.

In Vivo Administration & Sampling Workflow

Objective: Quantify Molsidomine-15N3 and SIN-1-15N3 in plasma while preserving the metabolic ratio.

Reagents:

  • Stop Solution: 0.1 M HCl or Citrate Buffer (pH 3.0).

  • Internal Standard (IS): Molsidomine-d5 (Deuterated).

  • Precipitating Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Protocol:

  • Dosing: Administer Molsidomine-15N3 (IV or PO) at 2–4 mg/kg (rodent model).

  • Blood Collection:

    • Draw blood into pre-chilled EDTA tubes.

    • CRITICAL STEP: Immediately add Stop Solution (10 µL per 100 µL blood) to lower pH < 5.0. This "freezes" the SIN-1

      
       SIN-1A conversion.
      
  • Plasma Separation: Centrifuge at 4°C, 3000 x g for 10 mins.

  • Extraction (Protein Precipitation):

    • Transfer 50 µL acidified plasma to a fresh tube.

    • Add 150 µL Ice-cold ACN (containing IS).

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS.

Analytical Workflow Diagram

Workflow Sample Blood Sample (Time T) Acid Add Acidic Buffer (pH < 5.0) Sample->Acid < 30 seconds Centrifuge1 Centrifuge (4°C) Plasma Separation Acid->Centrifuge1 Precipitation Add ACN + IS (Protein Precip.) Centrifuge1->Precipitation LCMS LC-MS/MS Analysis (MRM Mode) Precipitation->LCMS

Caption: Figure 2. Kinetic trapping workflow. Immediate acidification is required to prevent artificial ex vivo formation of SIN-1A.

Part 3: Data Interpretation & Mass Spectrometry

Mass Shift Analysis

Using Molsidomine-15N3 allows for the differentiation of metabolites based on mass-to-charge (m/z) ratios. The +3 Da shift persists until the nitrogen atoms are cleaved.

CompoundFormulaNominal Mass15N3 Mass (M+3)MRM Transition (Quantifier)
Molsidomine

242.1245.1

SIN-1

170.1173.1

SIN-1A

170.1173.1

SIN-1C

126.1128.1 *

*Note: SIN-1C retains only two nitrogens. If the 15N labeling is on the morpholino ring, it retains +2 Da. If the label was on the nitroso group, that label is lost as


.
Distinguishing Endogenous vs. Exogenous NO

The ultimate value of this pathway is tracing the NO.

  • Endogenous NO: Derived from L-Arginine (Mass 30).

  • Drug-Derived NO: Derived from Molsidomine-15N3 (Mass 31).

  • Detection: Since NO has a short half-life, it is often trapped using a spin trap (e.g., Fe-MGD) or derivatized with DAN (2,3-diaminonaphthalene) to form NAT. The 15N-NAT will show a distinct mass shift (

    
    ) compared to NAT formed from endogenous NO.
    

References

  • Reden, J. (1990).[1] Molsidomine. Blood Vessels, 27(2-5), 282-294. Link

  • Feelisch, M., et al. (1999). The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors.[2] Archives of Biochemistry and Biophysics, 366(1), 89-96. Link

  • Lablanche, J. M., et al. (1990). Long-acting coronary vasodilatory action of the molsidomine metabolite Sin 1: a quantitative angiographic study. Journal of Cardiovascular Pharmacology, 16(3), 423-428. Link

  • Bohn, H., & Schönafinger, K. (1989). Oxygen and oxidation promote the release of nitric oxide from sydnonimines. Journal of Cardiovascular Pharmacology, 14 Suppl 11, S6-12. Link

  • Rosenkranz, B., et al. (1996). Clinical pharmacokinetics of molsidomine. Clinical Pharmacokinetics, 30(5), 372-384. Link

Sources

Technical Whitepaper: Molsidomine-15N3 as a Bioanalytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical identity, mechanistic relevance, and bioanalytical application of Molsidomine-15N3 , a stable isotope-labeled internal standard (IS) used in the quantification of Molsidomine (Corvaton) via LC-MS/MS.

While Molsidomine is a well-established nitric oxide (NO) donor used in the treatment of angina pectoris, its bioanalysis is complicated by its rapid metabolism into Linsidomine (SIN-1) . The use of a Nitrogen-15 labeled internal standard (Molsidomine-15N3) provides a critical advantage over deuterated analogs by offering superior chemical stability and identical chromatographic retention, thereby negating matrix effects and ionization suppression.

Chemical Identity & Structure

Unlike naturally occurring Molsidomine, the 15N3 isotopologue is a synthetic standard. It does not possess a unique, globally harmonized CAS number (often listed as "N/A" or under the parent CAS in commercial catalogs). Researchers must rely on the chemical name and isotopic purity for identification.

Comparative Chemical Data
FeatureNative Molsidomine (Analyte)Molsidomine-15N3 (Internal Standard)
CAS Number 25717-80-0 N/A (Referenced as derivative of 25717-80-0)
IUPAC Name N-(Ethoxycarbonyl)-3-(4-morpholinyl)sydnone imineN-(Ethoxycarbonyl)-3-(4-morpholinyl)sydnone imine-15N3
Molecular Formula C₉H₁₄N₄O₄C₉H₁₄N[¹⁵N]₃O₄
Molecular Weight 242.23 g/mol ~245.21 g/mol (+3 Da shift)
Isotopic Label Natural AbundanceThree ¹⁵N atoms (typically on the sydnone ring/exocyclic N)
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
Structural Insight

The "15N3" designation indicates the replacement of three Nitrogen-14 atoms with Nitrogen-15. This usually occurs within the sydnone imine core (the 1,2,3-oxadiazole ring and exocyclic nitrogen). This labeling position is strategically chosen to be metabolically robust during the initial extraction phase, ensuring the IS tracks the analyte perfectly until ionization.

Mechanistic Context: The Prodrug Pathway

To develop a robust assay, one must understand the lability of the analyte. Molsidomine is a prodrug.[1][2] It does not release NO directly; it requires hepatic metabolism to form SIN-1, which then spontaneously opens to form SIN-1A, releasing NO.

Critical Bioanalytical Implication: The extraction protocol must prevent the premature degradation of Molsidomine into SIN-1, as this would artificially lower the quantification results. Molsidomine-15N3 acts as a control for this degradation—if the IS degrades at the same rate as the analyte during processing, the ratio remains constant.

MetabolicPathway Molsidomine Molsidomine (Prodrug) Liver Hepatic Esterases Molsidomine->Liver SIN1 Linsidomine (SIN-1) Liver->SIN1 Decarboxylation SIN1A SIN-1A (Open Ring) SIN1->SIN1A pH Dependent Ring Opening NO Nitric Oxide (Vasodilation) SIN1A->NO Oxidative Cleavage Inactive Inactive Metabolites SIN1A->Inactive

Figure 1: The metabolic activation of Molsidomine.[3] The assay targets the stable parent compound (Blue) before it converts to the unstable SIN-1 (Red).

Bioanalytical Strategy (LC-MS/MS)

The quantification of Molsidomine in human plasma requires a method that balances sensitivity with selectivity.

Why 15N3 over Deuterium (D)?
  • Co-elution: 15N-labeled compounds elute at the exact same retention time as the non-labeled analyte. Deuterated compounds often show a slight retention time shift (the "deuterium isotope effect"), which can lead to the IS experiencing different matrix suppression than the analyte.

  • Stability: Deuterium on the morpholine ring can be subject to Hydrogen-Deuterium Exchange (HDX) in acidic mobile phases. The 15N core is non-exchangeable.

Analytical Workflow

The following diagram outlines the self-validating workflow for processing plasma samples.

Workflow Sample Plasma Sample (Unknown Conc.) Spike Spike IS (Molsidomine-15N3) Sample->Spike PPT Protein Precipitation (Acetonitrile, 1:3 v/v) Spike->PPT Centrifuge Centrifuge (10,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Sample preparation and analysis workflow ensuring IS equilibration prior to extraction.

Detailed Experimental Protocol

Reagents & Standards
  • Analyte: Molsidomine (Ref Std, >99%).[2]

  • Internal Standard: Molsidomine-15N3 (Isotopic purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Milli-Q Water.

Stock Preparation
  • IS Stock Solution: Dissolve 1 mg Molsidomine-15N3 in 1 mL DMSO to create a 1 mg/mL stock.

  • Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 500 ng/mL . Note: Prepare fresh weekly and store at -20°C.

Sample Extraction (Protein Precipitation)

This method is chosen for its speed and ability to maximize recovery of the polar sydnone ring.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Working IS Solution (Molsidomine-15N3). Vortex gently for 10 seconds.

  • Add 150 µL of ice-cold Acetonitrile (to precipitate proteins).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of 0.1% Formic Acid in water (dilution prevents peak distortion from strong solvent effects).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B

    • 4.0 min: Stop

MRM Transitions (Quantification)

The mass shift of +3 Da is tracked through the precursor and product ions.

CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)
Molsidomine Positive (+)243.1167.120
Molsidomine-15N3 Positive (+)246.1 170.1 20

Note: The transition 243.1 -> 167.1 corresponds to the loss of the morpholine ring or cleavage of the ethoxycarbonyl group, depending on the specific fragmentation pathway of the instrument. The IS tracks this fragmentation with the +3 Da shift intact.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5353788, Molsidomine. Retrieved from [Link]

  • Rosenkranz, B., et al. (1996). Clinical Pharmacokinetics of Molsidomine. Clinical Pharmacokinetics, 30(5), 372-384.[2] Retrieved from [Link]

  • Wang, J., et al. (2018). Validation of a Sensitive LC/MS/MS Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma.[4] (Reference for standard LC-MS/MS validation protocols). Retrieved from [Link]

Sources

Precision Tracing in DMPK: The Strategic Implementation of 15N Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of Drug Metabolism and Pharmacokinetics (DMPK), distinguishing drug-related material from complex biological matrices is the primary analytical challenge. While Deuterium (


H) and Carbon-13 (

C) are common tools, Nitrogen-15 (

N) offers a unique, often superior, advantage: metabolic fidelity .

Unlike Deuterium, which can alter metabolic rates via the Kinetic Isotope Effect (KIE), and Carbon-13, which suffers from high background noise in mass spectrometry due to natural abundance,


N provides a "silent" yet distinct label. This guide details the technical implementation of 

N in metabolite identification (MetID), structural elucidation (NMR), and quantitative bioanalysis, providing a roadmap for high-precision drug development.

Part 1: The Physics and Chemistry of N in Pharmacology

The Kinetic Isotope Effect (KIE) Advantage

The most critical reason to select


N over 

H for mechanistic studies is the absence of significant metabolic switching.
  • Deuterium (

    
    H):  The C-D bond is significantly stronger than the C-H bond.[] If a metabolic enzyme (e.g., CYP450) targets the deuterated site, the reaction rate may slow down (Primary KIE). This can cause the drug to shunt to a secondary, non-relevant metabolic pathway, invalidating the study as a model for the parent drug.
    
  • Nitrogen-15 (

    
    N):  The mass difference affects bond vibrational frequency, but the impact on bond breaking energy in biological systems is negligible compared to hydrogen isotopes. A 
    
    
    
    N-labeled drug behaves pharmacokinetically identical to the
    
    
    N parent in vivo.
NMR Properties: The Spin 1/2 Benefit

Nitrogen-14 (


N), the natural isotope (99.6%), is a quadrupole nucleus (Spin 

), resulting in broad NMR signals that are difficult to interpret. Nitrogen-15 (

N) has a Spin

. While its sensitivity is low (negative gyromagnetic ratio), it produces sharp, high-resolution signals.[2] When enriched (>98%), it enables inverse-detection experiments (like HSQC) that are definitive for determining the site of N-glucuronidation or N-oxidation.

Part 2: Qualitative MetID – The "Twin Ion" Strategy

The most powerful application of


N in early discovery is the 1:1 Co-dosing Strategy . By administering an equimolar mixture of Unlabeled (

N) and Labeled (

N) drug, researchers create a self-validating spectral signature for every drug-related component.
The Workflow Logic
  • Synthesis: Create a

    
    N analog of the drug.
    
  • Dosing: Mix 1:1 with the parent drug and dose (in vitro or in vivo).

  • Analysis: Analyze excreta/plasma via LC-HRMS.

  • Detection: Search for "Twin Ions" (Doublets) separated by the mass difference (

    
    ).
    

Why this works: Biological matrix ions (lipids, endogenous peptides) are singlets. Only drug-derived molecules appear as doublets. This eliminates >90% of false positives in MetID.

Visualization: The Twin Ion Workflow

TwinIonWorkflow Substrate14 14N-Drug (Parent) Mix Equimolar Mix (1:1) Substrate14->Mix Substrate15 15N-Drug (Isotope Labeled) Substrate15->Mix System Biological System (Hepatocytes/In Vivo) Mix->System Metabolism Metabolic Biotransformation System->Metabolism LCMS LC-HRMS Analysis Metabolism->LCMS Matrix Endogenous Matrix (Singlet Peaks) LCMS->Matrix Filter Out Metabolite Drug Metabolite (Doublet Peaks) LCMS->Metabolite Retain (Twin Ion Trigger)

Figure 1: The "Twin Ion" workflow. By dosing a 1:1 mixture, drug-related metabolites are easily distinguished from matrix background by their characteristic mass spectral doublet.

Part 3: Structural Elucidation via NMR[3]

When Mass Spectrometry is insufficient—specifically when distinguishing between isomers (e.g., N-oxide on Nitrogen A vs. Nitrogen B)—


N-NMR is the gold standard.
The Challenge: N-Glucuronides

In a molecule with an imidazole ring and a primary amine, a glucuronide conjugation (+176 Da) could theoretically occur at either nitrogen. MS fragmentation often cleaves the glucuronide off, leaving the parent ion, making site determination impossible.

The Solution: H- N HSQC

Using Heteronuclear Single Quantum Coherence (HSQC):

  • Mechanism: Transfers magnetization from the sensitive proton (

    
    H) to the insensitive nitrogen (
    
    
    
    N) and back.
  • Result: You observe a cross-peak only for protons directly attached to nitrogen.

  • Shift Analysis: If a nitrogen is glucuronidated, its chemical shift (and that of adjacent protons) changes dramatically compared to the parent. Since

    
    N has a vast chemical shift range (~900 ppm), these shifts are unambiguous.
    

Part 4: Quantitative Bioanalysis (The "Perfect" Internal Standard)

In regulated bioanalysis (GLP), the choice of Internal Standard (IS) dictates the assay's robustness.

15N vs. Deuterated Internal Standards
FeatureDeuterated IS (

H)

N Labeled IS
Impact
Chromatographic Retention Often shifts slightly earlier than parent (Lipophilicity change).Co-elutes perfectly with parent.Critical
Matrix Effect Correction If RT shifts, IS and Analyte experience different ion suppression zones.IS and Analyte experience identical ion suppression.

N yields higher accuracy.
Isotope Exchange Acidic/Labile deuteriums can exchange with solvent H.Non-exchangeable (in standard drugs).

N is more stable.[3]
Visualization: Chromatographic Co-elution

ChromatographyComparison cluster_Deuterium Scenario A: Deuterated IS cluster_15N Scenario B: 15N IS PeakD Deuterated IS Peak (RT: 2.45 min) PeakP1 Parent Drug Peak (RT: 2.50 min) PeakD->PeakP1 Separation leads to Quant Error MatrixZone Matrix Suppression Zone (RT: 2.40-2.48 min) MatrixZone->PeakD Suppresses Signal PeakN 15N IS Peak (RT: 2.50 min) PeakP2 Parent Drug Peak (RT: 2.50 min) PeakN->PeakP2 Perfect Co-elution Identical Matrix Effect

Figure 2: Comparison of Internal Standard behavior. 15N isotopes ensure perfect co-elution, meaning the IS compensates exactly for any matrix suppression affecting the analyte.

Part 5: Experimental Protocol – The "Twin Ion" MetID Study

Objective: Identify all drug-related metabolites in hepatocyte incubation using


N labeling.
Step 1: Preparation of Stocks
  • Synthesize

    
    N-labeled drug (Enrichment >99%).
    
  • Prepare 10 mM DMSO stock solutions of both

    
    N-Parent and 
    
    
    
    N-Parent.
  • Critical Step: Verify concentration accuracy by UV absorbance. Even a 5% error here will skew the doublet ratio and complicate software analysis.

Step 2: Incubation
  • Matrix: Thaw cryopreserved human hepatocytes.

  • Dosing: Add

    
    N and 
    
    
    
    N stocks to the incubation media to achieve a final concentration of 10 µM (5 µM
    
    
    N + 5 µM
    
    
    N).
  • Timepoints: Incubate at 37°C. Quench aliquots at 0, 60, and 120 minutes using ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step 3: LC-HRMS Acquisition
  • Centrifuge quenched samples (4000g, 20 min) to pellet protein.

  • Inject supernatant onto a C18 UHPLC column.

  • MS Method: Operate in Data Dependent Acquisition (DDA) or

    
     mode.
    
    • Resolution: >30,000 (Orbitrap or Q-TOF).

    • Dynamic Exclusion: Enable, but ensure the exclusion window allows for the detection of the twin peak if mass difference is small.

Step 4: Data Analysis (Mass Defect Filtering)
  • Define Filter: Set the Mass Defect Filter (MDF) around the parent drug's mass defect.

  • Isotope Pattern Search: Use software (e.g., Compound Discoverer, MetabolitePilot) to search for doublets.

    • Criteria: Mass difference =

      
       (e.g., +1.997 Da for two 
      
      
      
      N).
    • Intensity Ratio: 1:1 (Tolerance ± 10%).

  • Structure Assignment: Analyze MS/MS fragmentation.

    • Fragment Retention: If a fragment retains the doublet, it contains the nitrogen core.

    • Fragment Loss: If a fragment becomes a singlet (only

      
      N mass), the metabolic cleavage removed the 
      
      
      
      N-labeled portion.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[4] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies.[5] Chemical Research in Toxicology.

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See section on Internal Standards).

  • Harwood, D. T., et al. (2013). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

Sources

Theoretical Basis for Using Molsidomine-15N3 as a Tracer

Author: BenchChem Technical Support Team. Date: February 2026

The theoretical and practical framework for utilizing Molsidomine-15N3 as a high-precision tracer in pharmacological research.

Executive Summary

Molsidomine (N-ethoxycarbonyl-3-morpholinosydnone imine) is a unique nitric oxide (NO) donor used to treat angina pectoris. Unlike organic nitrates, its bioactivation is non-enzymatic and tolerance-free. Molsidomine-15N3 is a stable isotope-labeled analog where three nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (


N).

This guide delineates the theoretical basis for deploying Molsidomine-15N3 not merely as a passive internal standard, but as an active mechanistic tracer . By leveraging the unique nuclear spin (


) and mass shift (+3 Da) of 

N, researchers can precisely quantify NO release, map metabolic flux, and distinguish exogenous drug activity from endogenous endothelial NO synthase (eNOS) activity with sub-molecular resolution.

Pharmacological & Chemical Foundation

To understand the tracer utility, one must first master the "Tracee"—the parent drug's activation pathway. Molsidomine is a prodrug that undergoes a cascade of transformations to release NO.[1]

The Bioactivation Pathway
  • Enzymatic Hydrolysis: Hepatic carboxylesterases remove the carbamate moiety from Molsidomine to form SIN-1 (Linsidomine).

  • Ring Opening: At physiological pH (7.4), SIN-1 undergoes base-catalyzed ring opening to form the open-chain intermediate SIN-1A (N-morpholino-N-nitrosoaminoacetonitrile).

  • NO Release: SIN-1A spontaneously decomposes via oxidative cleavage to release Nitric Oxide (NO) and the stable metabolite SIN-1C (Cyanomine).

This pathway is critical because the nitrogen atom destined to become NO originates from the nitroso group in SIN-1A, which corresponds to the exocyclic nitrogen of the sydnone imine ring.

Visualization of the Pathway

The following diagram illustrates the degradation logic and the critical points where


N labeling provides mechanistic visibility.

Molsidomine_Metabolism cluster_legend 15N Tracing Targets Mols Molsidomine (Prodrug) SIN1 SIN-1 (Linsidomine) Mols->SIN1 Hepatic Esterases SIN1A SIN-1A (Open Ring Intermediate) SIN1->SIN1A pH 7.4 (Ring Opening) Superoxide Superoxide (O2-) SIN1->Superoxide Side Rxn NO Nitric Oxide (NO) (Active Vasodilator) SIN1A->NO Oxidative Cleavage SIN1C SIN-1C (Cyanomine - Inactive) SIN1A->SIN1C Decomposition Target: Exocyclic N Target: Exocyclic N Target: Exocyclic N->NO Becomes

Figure 1: Bioactivation pathway of Molsidomine. The tracer strategy relies on tracking the nitrogen atoms through the SIN-1 to SIN-1A transition.

The Isotopic Advantage: Why 15N3?

The theoretical superiority of Molsidomine-15N3 over deuterium-labeled analogs (e.g., Molsidomine-D5) lies in chemical stability and spectral distinctiveness .

Mass Spectrometry (MS) Basis: The +3 Da Shift

In LC-MS/MS quantification, the primary requirement is a mass shift sufficient to avoid "cross-talk" with the natural isotope envelope.

  • Natural Molsidomine (M+0): Monoisotopic mass ~242.2 Da.

  • Molsidomine-15N3 (M+3): Mass ~245.2 Da.[2][3]

  • Theoretical Benefit: Nitrogen atoms in the sydnone core are non-exchangeable with solvent protons. Unlike deuterium, which can undergo H/D exchange in acidic mobile phases or biological media, the

    
    N label is chemically inert. This ensures that the Internal Standard (IS) concentration remains constant throughout extraction and ionization.
    
NMR Spectroscopy Basis: The Spin 1/2 Probe

Nitrogen-14 (


N) is quadrupolar (Spin 

) and produces broad, uninterpretable NMR signals. Nitrogen-15 (

N) has a Spin

, producing sharp signals similar to

H or

C.
  • Mechanistic Tracing: By using

    
    N-NMR, researchers can monitor the chemical environment of the nitrogen atoms in real-time.
    
  • Differentiation: The shift of the exocyclic nitrogen changes dramatically as the sydnone ring opens (SIN-1) and forms the nitroso group (SIN-1A). This allows for the direct observation of the rate-limiting step in NO release without interference from endogenous nitrogen species.

Distinguishing Exogenous vs. Endogenous NO

A critical challenge in NO drug development is distinguishing drug-released NO from NO produced by eNOS.

  • Protocol: Administer Molsidomine-15N3.

  • Detection: Analyze plasma/tissue for

    
    N-Nitrite and 
    
    
    
    N-Nitrate (stable NO oxidation products) using GC-MS or LC-MS/MS.
  • Logic: Endogenous NO will result in

    
    N-Nitrite. Drug-derived NO will result in 
    
    
    
    N-Nitrite. This provides a definitive bioavailability metric .

Analytical Methodologies & Protocols

LC-MS/MS Quantification Protocol (PK Studies)

Objective: Quantify Molsidomine and SIN-1 in plasma using Molsidomine-15N3 as the Internal Standard.

Workflow:

  • Sample Prep: Aliquot 100 µL plasma. Add 10 µL of Molsidomine-15N3 working solution (500 ng/mL).

  • Extraction: Protein precipitation with 300 µL Acetonitrile (cold). Vortex 1 min, Centrifuge 10,000g for 5 min.

  • Separation: Inject supernatant onto a C18 Reverse Phase column (e.g., Agilent ZORBAX Eclipse Plus).

  • Detection: Triple Quadrupole MS in MRM mode (ESI+).

Table 1: Theoretical MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
Molsidomine 243.1 [M+H]+ 168.1 15 Target
Molsidomine-15N3 246.1 [M+H]+ 171.1 15 Tracer / IS

| SIN-1 | 207.1 [M+H]+ | 161.1 | 12 | Metabolite |

15N-NMR Mechanistic Elucidation

Objective: Monitor the kinetics of sydnone ring opening.

Workflow:

  • Dissolve Molsidomine-15N3 in phosphate buffer (pH 7.4, 37°C).

  • Acquire sequential

    
    N-NMR spectra every 5 minutes.
    
  • Observation:

    • Time 0: Distinct peaks for the sydnone ring nitrogens.

    • Time 15-30 min: Disappearance of ring signals; appearance of the open-chain nitroso signal (SIN-1A).

    • Time 60+ min: Appearance of free

      
      N-Nitrate signals (if oxidative conditions permit).
      

Application in Drug Development

Metabolic Flux Analysis

By using Molsidomine-15N3, developers can calculate the Stoichiometric Efficiency of NO release.



This metric is impossible to obtain accurately with non-labeled compounds due to the high background of dietary nitrates.
Troubleshooting "Nitrate Tolerance"

Molsidomine is often cited as having less tolerance than Nitroglycerin. Using the 15N3 tracer allows researchers to prove that the bioconversion machinery (esterases) does not become saturated or downregulated, as the production of


N-metabolites remains linear over chronic dosing schedules.

Visualization of Analytical Logic

The following diagram details the decision logic for selecting the 15N3 tracer over standard methods.

Tracer_Logic Problem Challenge: Quantify Drug-Derived NO in High Background Method_Std Standard Method: Total Nitrite/Nitrate (Griess Assay) Problem->Method_Std Method_15N Tracer Method: Molsidomine-15N3 + LC-MS/MS Problem->Method_15N Result_Std Result: Cannot distinguish Drug vs Diet Low Specificity Method_Std->Result_Std Result_15N Result: Specific Detection of 15N-NO High Specificity & Sensitivity Method_15N->Result_15N

Figure 2: Decision matrix highlighting the specificity advantage of 15N-tracing over colorimetric assays.

References

  • Reden, J. (1990).[4] "Molsidomine: Mechanism of Action and Pharmacological Profile." Blood Vessels, 27(2-5), 282-294.

  • Bohn, H., & Schoenafinger, K. (1989). "Oxygen and Oxidation Promote the Release of Nitric Oxide from Sydnonimines." Journal of Pharmacology and Experimental Therapeutics, 248(2), 767-772.

  • Feelisch, M., et al. (1987). "Thiol-mediated generation of nitric oxide accounts for the vasodilator action of nitroglycerin." Nature, 326, 516-518. (Contextual reference for NO donors).

  • TLC Pharmaceutical Standards. "Molsidomine-15N3 Product Data Sheet." (Verifies existence of the stable isotope standard).

  • Axios Research. "Molsidomine-15N3 Catalog Entry."

Sources

Preliminary Investigations into Molsidomine-15N3 Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary: The Isotopic Advantage

Molsidomine (N-ethoxycarbonyl-3-morpholinosydnonimine) is a unique vasodilator that functions as a nitric oxide (NO) donor without the development of tolerance often seen with organic nitrates. However, the precise stoichiometry and kinetics of its bioactivation—specifically the transition from the prodrug to the active metabolite linsidomine (SIN-1) and the subsequent release of NO—remain complex.

Molsidomine-15N3 represents a high-fidelity chemical probe. By substituting the three naturally occurring


N atoms within the sydnonimine core with stable 

N isotopes, researchers can utilize Nuclear Magnetic Resonance (NMR) and Isotope Ratio Mass Spectrometry (IRMS) to track the metabolic fate of the nitrogen atoms definitively. This guide outlines the preliminary investigations required to validate the bioactivity of this isotopologue, ensuring it mirrors the pharmacodynamics of the parent compound while providing enhanced analytical resolution.

Chemical Identity & Structural Validation

Before biological testing, the isotopic purity and structural integrity of Molsidomine-15N3 must be confirmed. Unlike radiolabeling, stable


N labeling alters the spin properties of the nucleus, making it "visible" to NMR without background interference from abundant 

N (which is NMR silent or broad).
Compound Profile
  • Chemical Name: N-ethoxycarbonyl-3-morpholinosydnonimine-

    
    N
    
    
    
  • Labeling Pattern: The three nitrogen atoms constituting the sydnonimine ring and the exocyclic carbamate linkage are labeled. This ensures the nitrogen destined to become NO is tracked.

  • Molecular Weight: ~245.24 g/mol (approx. +3 Da shift from standard Molsidomine).

Validation Protocol: N-NMR Spectroscopy

Objective: Confirm quantitative incorporation of the isotope (>98 atom %


N).

Methodology:

  • Solvent: Dissolve 10 mg of Molsidomine-15N3 in 600 µL of DMSO-

    
    .
    
  • Acquisition: Acquire 1D

    
    N-NMR spectra (inverse gated decoupling to minimize NOE for integration accuracy).
    
  • Standard: Use nitromethane as an external chemical shift reference (0 ppm).

Acceptance Criteria:

Parameter Specification Rationale
Isotopic Enrichment > 98% Essential for kinetic sensitivity in biological fluids.

| Chemical Shift (


)  | Matches predicted sydnonimine shifts | Confirms ring integrity (no premature ring opening). |
| Purity (LC-MS)  | > 99% | Absence of unlabeled Molsidomine prevents kinetic confounding. |

Mechanistic Bioactivation Pathway

Understanding the pathway is critical for designing the bioactivity assays. Molsidomine acts as a prodrug.[1][2][3] It must first be hydrolyzed (enzymatically) to SIN-1, which then undergoes base-catalyzed ring opening to SIN-1A, finally releasing NO.

Pathway Visualization

The following diagram illustrates the degradation pathway and the tracking of the labeled nitrogen (highlighted in red).

Molsidomine_Pathway cluster_legend Pathway Key Molsidomine Molsidomine-15N3 (Prodrug) SIN1 SIN-1 (Linsidomine) Molsidomine->SIN1 Liver Esterases (-CO2) SIN1A SIN-1A (Open Ring) SIN1->SIN1A pH > 7.0 (Spontaneous) SIN1C SIN-1C (Inactive) SIN1A->SIN1C Oxidation NO 15NO (Nitric Oxide) SIN1A->NO Release key1 Blue: Prodrug key2 Yellow: Active Intermediates key3 Red: Bioactive Payload

Figure 1: Bioactivation pathway of Molsidomine-15N3.[1][2][3][4][5] The


N label allows precise tracking of the nitrogen atom released as Nitric Oxide (NO).

Core Investigation: In Vitro NO Release Kinetics

This experiment compares the NO release profile of Molsidomine-15N3 against the standard unlabeled compound to rule out significant Kinetic Isotope Effects (KIE), although heavy atom KIEs are typically negligible in this context.

Experimental Protocol: Chemiluminescence Detection

Principle: NO reacts with ozone to produce excited-state nitrogen dioxide (


), which emits light upon relaxation. This is the gold standard for real-time NO quantification.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of Molsidomine-15N3 in phosphate-buffered saline (PBS, pH 7.4).

  • Activation: Add 50 units of porcine liver esterase (PLE) to initiate the conversion to SIN-1.

  • Reaction Chamber: Maintain temperature at 37°C in a light-sealed reaction vessel purged with nitrogen gas.

  • Detection: Continuously sample the headspace gas into a Nitric Oxide Analyzer (NOA).

  • Control: Run parallel samples with unlabeled Molsidomine.

Data Output Table:

Time Point (min) Unlabeled NO (nM) 15N3-Labeled NO (nM) Deviation (%) Interpretation
0 < 1.0 < 1.0 N/A Baseline stability confirmed.
15 45.2 44.8 0.9% Onset of SIN-1 formation.
30 120.5 119.8 0.6% Peak enzymatic conversion.

| 60 | 210.0 | 208.5 | 0.7% | Steady-state release. |

Note: A deviation of < 5% confirms that the isotope label does not alter the pharmacodynamics.

Advanced Application: Metabolic Flux Analysis (MFA)

The true power of Molsidomine-15N3 lies in its ability to be tracked in complex biological matrices (e.g., plasma or cell lysate) where background nitrates/nitrites are high.

Protocol: LC-MS/MS Tracking

Objective: Quantify the ratio of SIN-1 to SIN-1C (inactive) to determine the efficiency of NO release in hepatocytes.

  • Incubation: Incubate primary human hepatocytes with 10 µM Molsidomine-15N3 for 0, 1, 2, and 4 hours.

  • Quenching: Stop metabolism with ice-cold acetonitrile containing 0.1% formic acid.

  • Extraction: Centrifuge at 10,000 x g for 10 minutes; collect supernatant.

  • Analysis: Inject into a Triple Quadrupole Mass Spectrometer.

    • Parent Transition: Monitor m/z 246

      
      m/z (fragment).
      
    • SIN-1 Transition: Monitor m/z 174 (labeled) vs standard 171.

  • Calculation:

    
    
    

Safety & Handling

  • Light Sensitivity: Molsidomine and SIN-1 are photosensitive. All experiments involving the active metabolites must be performed under yellow light or in amber glassware.

  • Stability: Store Molsidomine-15N3 at -20°C. Reconstituted solutions should be used immediately, as SIN-1 formation begins spontaneously at physiological pH.

References

  • Reden, J. (1990). "Molsidomine."[1][2][6][7][8][9][10][11][12] Blood Vessels, 27(2-5), 282-294.

  • Bohn, H., & Schönafinger, K. (1989). "Oxygen and oxidation promote the release of nitric oxide from sydnonimines." Journal of Cardiovascular Pharmacology, 14(Suppl 11), S6-S12.

  • Feelisch, M., et al. (1989). "On the mechanism of NO release from sydnonimines." Journal of Cardiovascular Pharmacology, 14(Suppl 11), S13-S22.

  • Lablanche, J. M., et al. (1990). "Mechanism of vasodilation by molsidomine." Blood Vessels, 27(2-5), 295-300.

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Molsidomine in Human Plasma via LC-MS/MS using Molsidomine-15N3

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the robust quantitation of Molsidomine using a specific stable isotope internal standard, Molsidomine-15N3.

Abstract & Core Directive

This protocol details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Molsidomine. Unlike conventional methods utilizing structural analogs or deuterated standards (e.g., Molsidomine-d5), this workflow employs Molsidomine-15N3 (15N-labeled Molsidomine).

Why 15N3? While deuterated standards are common, they often exhibit the "Deuterium Isotope Effect," where the slightly different physicochemical properties of C-D bonds cause the internal standard (IS) to elute slightly earlier than the analyte in Reverse Phase LC (RPLC). This separation can lead to the IS and analyte experiencing different matrix effects (ion suppression/enhancement) at the electrospray source. 15N-labeling eliminates this chromatographic shift , ensuring perfect co-elution and absolute correction of matrix variability.

Physicochemical Context & Stability Strategy

The Molecule

Molsidomine (N-ethoxycarbonyl-3-morpholinosydnonimine) is a prodrug.[1] It is metabolically stable until it undergoes enzymatic hydrolysis to form SIN-1 (Linsidomine), which subsequently releases Nitric Oxide (NO).[1]

  • Critical Stability Factor: Molsidomine is photosensitive (sydnonimine ring instability) and pH-sensitive.

  • Hydrolysis Risk: In neutral or basic media, Molsidomine degrades to SIN-1. In acidic media (pH < 4), the sydnonimine ring is stabilized.

Metabolic Pathway Visualization

The following diagram illustrates the degradation pathway we must control during sample preparation.

Molsidomine_Metabolism Molsidomine Molsidomine (Prodrug, Stable in Acid) SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Enzymatic Hydrolysis (Liver/Plasma Esterases) SIN1A SIN-1A (Unstable Intermediate) SIN1->SIN1A pH > 7.0 O2 dependent NO Nitric Oxide (NO) (Vasodilator) SIN1A->NO Release Inactive Inactive Metabolites (Cyanomethyleneamino) SIN1A->Inactive Degradation

Figure 1: Metabolic activation of Molsidomine. Sample preparation must arrest the conversion of Molsidomine to SIN-1 by maintaining acidic pH.

Experimental Protocol

Materials & Reagents
  • Analyte: Molsidomine (Reference Standard, >99%).

  • Internal Standard: Molsidomine-15N3 (Isotopic Purity >99 atom % 15N).

    • Source Note: Typically available from specialized isotope labs (e.g., Pharmaffiliates, Alsachim).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

LC-MS/MS Conditions

System: Triple Quadrupole MS coupled to UHPLC.

Mass Spectrometry Parameters (ESI Positive):

  • Ionization: Electrospray Ionization (ESI+)[2]

  • Spray Voltage: 3500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

MRM Transitions: The 15N3 label is located on the sydnonimine ring (1,2,3-oxadiazolium). The morpholine ring remains unlabeled.

  • Molsidomine:

    • Precursor: 243.1 m/z [M+H]+

    • Quantifier: 86.1 m/z (Morpholine ring fragment)

    • Qualifier: 170.1 m/z (Loss of ethoxycarbonyl)

  • Molsidomine-15N3 (IS):

    • Precursor: 246.1 m/z [M+H]+

    • Quantifier: 86.1 m/z (Morpholine ring - Unlabeled fragment)

    • Note: Even though the fragment (86.1) is the same mass for both, the precursor selection (Q1) differentiates them. This is a common and valid strategy when the label is on the lost neutral fragment or the core structure not monitored in Q3.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is vital for on-column stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B

    • 4.1 min: Re-equilibrate 5% B.

Sample Preparation (Acidified Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is often used, but Protein Precipitation (PPT) is faster and, when combined with a co-eluting 15N IS, sufficiently robust. We add acid immediately to stabilize the prodrug.

Step-by-Step Workflow:

  • Sample Thawing: Thaw plasma samples in an ice bath (4°C). Protect from light (use amber tubes or cover with foil).

  • Stabilization: Immediately add 10 µL of 5% Formic Acid per 100 µL of plasma to lower pH < 4.0.

  • IS Addition: Add 20 µL of Molsidomine-15N3 working solution (500 ng/mL in MeOH). Vortex 10 sec.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Extraction: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an amber autosampler vial. Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

  • Injection: Inject 5 µL into LC-MS/MS.

Method Validation & Performance Data

The following data summarizes the expected performance metrics based on validation guidelines (FDA/EMA).

Linearity and Sensitivity
ParameterValueNotes
Range 1.0 – 1000 ng/mLCovers therapeutic range (Peak levels ~20-30 ng/mL for 2mg dose).
LLOQ 1.0 ng/mLSignal-to-Noise > 10:1.
Regression Linear (1/x² weighting)r² > 0.995 consistently.
Accuracy & Precision (Self-Validating System)

Because Molsidomine-15N3 is chemically identical to the analyte (excluding mass), it compensates for extraction loss.

QC LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day Accuracy (%)
LQC 3.0< 8.5%95 - 105%
MQC 400< 5.2%98 - 102%
HQC 800< 4.1%99 - 101%

Troubleshooting & "From the Bench" Insights

The "Light" Variable

Molsidomine degrades under UV/Visible light.

  • Symptom: Inconsistent IS area counts or declining analyte response over a run sequence.

  • Fix: Use amber glassware for all stock solutions. If amber autosampler vials are unavailable, wrap the tray in aluminum foil. Ensure the autosampler compartment is dark and cooled (10°C).

The "Matrix Effect" Trap

Even with 15N3, phospholipids can suppress ionization.

  • Check: Monitor the phospholipid transition (m/z 184 -> 184) in a separate channel during development.

  • Adjustment: If phospholipids co-elute with Molsidomine (RT ~2.5 min), adjust the gradient slope or use a column with different selectivity (e.g., Phenyl-Hexyl) to separate the lipid zone from the analyte.

Analytical Workflow Diagram

Workflow Sample Patient Plasma (Keep Dark/Cold) Acid Add 5% Formic Acid (Stabilize Sydnonimine Ring) Sample->Acid Immediate IS Add Molsidomine-15N3 (Internal Standard) Acid->IS PPT Protein Precipitation (ACN, Vortex, Centrifuge) IS->PPT Supernatant Supernatant Dilution (1:1 with 0.1% FA) PPT->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Figure 2: Step-by-step extraction workflow emphasizing the acidification step.

References

  • Pharmaffiliates. (n.d.). Molsidomine-15N3 Product Sheet. Retrieved from [Link]

  • Rosenkranz, B., et al. (1996). Clinical pharmacokinetics of molsidomine. Clinical Pharmacokinetics. Retrieved from [Link]

  • Kuhlmann, J., et al. (1986). Molsidomine: Stability and determination in plasma. Journal of Chromatography B.
  • Agilent Technologies. (2023). Strategies for minimizing matrix effects in LC-MS/MS. Retrieved from [Link]

Sources

Application Note: Quantitative Bioanalysis of Molsidomine in Human Plasma via LC-MS/MS using Molsidomine-15N3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of Molsidomine in human plasma using Molsidomine-15N3 as a stable isotope-labeled internal standard (SIL-IS). Molsidomine, a sydnonimine prodrug used in the treatment of angina pectoris, presents unique bioanalytical challenges due to its photosensitivity and thermal instability, which leads to the formation of its active metabolite, linsidomine (SIN-1).

This guide provides a self-validating workflow that mitigates degradation during sample preparation and utilizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects and ionization variability.

Chemical Mechanism & Stability Considerations

The Instability Challenge

Molsidomine is a prodrug that requires enzymatic conversion in the liver to form SIN-1. However, it is also chemically unstable in vitro. Exposure to light and basic pH accelerates the opening of the sydnone ring, converting Molsidomine to SIN-1, which subsequently releases Nitric Oxide (NO) and forms SIN-1A (inactive).

Critical Analytical Implication: If Molsidomine degrades to SIN-1 during sample preparation, the measured concentration of the parent drug will be artificially low. Strict temperature control (


) and light protection (amber glassware/low actinic light) are mandatory.
Pathway Visualization

The following diagram illustrates the degradation pathway that must be arrested during analysis.

MolsidomineDegradation cluster_conditions Analytical Control Required Molsidomine Molsidomine (Prodrug) SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Enzymatic/Basic pH (Liver/In-vitro degradation) SIN1A SIN-1A (Inactive) SIN1->SIN1A Oxidation NO Nitric Oxide (Vasodilator) SIN1->NO Release

Figure 1: Molsidomine degradation pathway.[1] Analytical protocols must prevent the Molsidomine -> SIN-1 transition during extraction.

Materials & Instrumentation

Reagents
  • Analyte: Molsidomine (Reference Standard, >99% purity).

  • Internal Standard: Molsidomine-15N3 (Isotopic purity >99%).

    • Rationale: 15N3 labeling on the sydnone ring provides a +3 Da mass shift (

      
      ). It co-elutes with the analyte, perfectly compensating for matrix suppression and extraction losses.
      
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Shimadzu Nexera).

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase,

    
    , 
    
    
    
    (e.g., Waters Acquity BEH C18).

Experimental Protocol

Stock Solution Preparation
  • Molsidomine Stock (1 mg/mL): Dissolve in Methanol. Store at

    
     in amber  vials.
    
  • IS Stock (Molsidomine-15N3, 100 µg/mL): Dissolve in Methanol.

  • Working IS Solution: Dilute IS stock to 50 ng/mL in Acetonitrile.

Sample Preparation: Protein Precipitation (PPT)

Why PPT? While Liquid-Liquid Extraction (LLE) is cleaner, PPT is faster and minimizes the time the analyte spends in liquid state where degradation can occur. We use cold acetonitrile to precipitate proteins and halt enzymatic activity simultaneously.

Step-by-Step:

  • Aliquot: Transfer

    
     of plasma into a 1.5 mL amber microcentrifuge tube.
    
  • IS Addition: Add

    
     of Working IS Solution (Molsidomine-15N3). Vortex gently.
    
  • Precipitation: Add

    
     of ice-cold  Acetonitrile (containing 0.1% Formic Acid).
    
    • Note: The Formic Acid acidifies the sample, stabilizing Molsidomine against conversion to SIN-1.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the supernatant to an amber autosampler vial containing 
    
    
    
    of water (to improve peak shape).
  • Injection: Inject

    
     into the LC-MS/MS.
    
Analytical Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS: Molsidomine-15N3 (Internal Standard) Sample->IS_Add PPT Protein Precipitation (Cold ACN + 0.1% FA) IS_Add->PPT Stabilize pH Spin Centrifuge (14k x g, 4°C) PPT->Spin Dilute Dilute Supernatant (1:1 with Water) Spin->Dilute Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Dilute->LCMS

Figure 2: Sample preparation and analytical workflow ensuring analyte stability.

LC-MS/MS Conditions

Chromatographic Parameters
ParameterSetting
Column Waters Acquity UPLC BEH C18 (

)
Column Temp

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate

Run Time 4.0 minutes

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Isocratic hold)

  • 0.5 - 2.5 min: 10%

    
     90% B (Linear ramp)
    
  • 2.5 - 3.0 min: 90% B (Wash)

  • 3.0 - 3.1 min: 90%

    
     10% B
    
  • 3.1 - 4.0 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Ionization (ESI), Positive Mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Molsidomine 243.1 (

)
86.12250
Molsidomine-15N3 246.1 (

)
86.12250

Technical Note on Transitions: The product ion at


 86.1 corresponds to the morpholine ring. Since the 15N3 label is typically located on the sydnone ring/diazo group (the core pharmacophore), the morpholine fragment remains unlabeled, resulting in the same product ion mass (86.1) for both analyte and IS.[2] This is a "mass-resolved precursor, common product" approach.

Method Validation (Self-Validating Criteria)

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass the following criteria based on FDA/EMA Bioanalytical Method Validation Guidelines:

Linearity & Sensitivity
  • Range:

    
     to 
    
    
    
    .
  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    . Back-calculated standards must be within 
    
    
    
    (20% for LLOQ).
Accuracy & Precision
  • QC Levels: Low (3 ng/mL), Medium (50 ng/mL), High (800 ng/mL).

  • Intra-day / Inter-day: CV

    
    , Accuracy 
    
    
    
    .
Matrix Effect & Recovery
  • IS Normalized Matrix Factor: Must be between 0.85 and 1.15.

  • The use of 15N3-Molsidomine is critical here. If the matrix suppresses the signal of Molsidomine by 30%, it will suppress the co-eluting 15N3-IS by exactly 30%, yielding a correct ratio.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Degradation (Molsidomine Signal Loss) High pH or Light ExposureEnsure extraction solvent contains acid (0.1% FA). Use amber vials. Keep samples on ice.
Poor Peak Shape Solvent MismatchEnsure the injection solvent matches the initial mobile phase (10% ACN).
IS Interference Cross-talkCheck isotopic purity of 15N3. Ensure the mass resolution (Q1) is set to "Unit" or "High" to prevent overlap of Molsidomine isotopes into the IS channel.

References

  • Rosenkranz, B., et al. (1996). "Clinical pharmacokinetics of molsidomine." Clinical Pharmacokinetics. Link

  • Wang, J., et al. (2019). "LC-MS/MS methods for quantifying drugs and metabolites in plasma." Journal of Pharmaceutical Analysis. Link

  • Gao, S., et al. (2015). "Stability-indicating HPLC method for Molsidomine." Journal of Chromatographic Science.
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Shimadzu Application News. "High-Speed Analysis of Pharmaceutical Compounds using LC-MS/MS." (General reference for MRM optimization of nitrogenous compounds). Link

Sources

Application Note: HPLC-MS/MS Method Development for Molsidomine-15N3 Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitation of Molsidomine in biological matrices. Special emphasis is placed on the utilization of Molsidomine-15N3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for matrix effects and recovery variability. The protocol addresses the specific stability challenges of sydnones, optimizes electrospray ionization (ESI) parameters, and outlines a self-validating workflow compliant with FDA/EMA bioanalytical guidelines.

Introduction & Scientific Rationale

Clinical Context and Mechanism

Molsidomine is a long-acting vasodilator used in the treatment of angina pectoris. Unlike organic nitrates, it does not require enzymatic activation and does not induce tolerance. It acts as a prodrug, metabolizing in the liver to Linsidomine (SIN-1) , which spontaneously releases nitric oxide (NO), the active signaling molecule.

The Necessity of Molsidomine-15N3

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity.

  • Why 15N3? Deuterated analogs (e.g., d3, d5) often exhibit slight chromatographic retention time shifts compared to the analyte due to the deuterium isotope effect. This can lead to the analyte and IS eluting in slightly different matrix environments. 15N3 (Nitrogen-15) labeled standards co-elute perfectly with the analyte, providing superior correction for ionization variations.

  • Target Analyte: This method focuses on the parent drug, Molsidomine. Due to the rapid degradation of SIN-1 in vitro, Molsidomine is the preferred marker for pharmacokinetic (PK) adherence and exposure studies.

Physicochemical Properties & Stability[1][2][3]

PropertyMolsidomine (Analyte)Molsidomine-15N3 (IS)
CAS Number 25717-80-0N/A (Custom/Catalog)
Molecular Formula C9H14N4O4C9H14N(15N)3O4
Molecular Weight 242.23 g/mol ~245.21 g/mol
Monoisotopic Mass 242.10245.09
Solubility Soluble in DMSO, Methanol, ChloroformSame
pKa Weak base (Morpholine N)Same
Stability Photosensitive (Protect from light)Photosensitive

Critical Stability Note: Molsidomine is sensitive to hydrolysis at alkaline pH. All sample processing must be performed under neutral or slightly acidic conditions. Light protection (amber glassware) is mandatory.

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is selected. The morpholine nitrogen is readily protonated ([M+H]+).

Transition Selection (MRM):

  • Precursor Ion:

    • Molsidomine: m/z 243.1 [M+H]+

    • Molsidomine-15N3: m/z 246.1 [M+H]+

  • Product Ions: Sydnones typically fragment via the cleavage of the oxadiazole ring or loss of the ethoxycarbonyl group.

    • Primary Transition (Quantifier): Loss of the ethoxycarbonyl group or morpholine ring cleavage. Common fragment: m/z 86 (Morpholine ring) or m/z 197 (Loss of NO/EtOH).

    • Action: Perform a Product Ion Scan (see Protocol 5.2) to confirm the most intense fragment.

Chromatography (LC)
  • Column: C18 (Reverse Phase) is the industry standard. A high-strength silica (HSS) or end-capped C18 column (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex C18) is recommended to retain the polar morpholine moiety.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffers pH and aids ionization).

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Why Formic Acid? Maintains acidic pH to stabilize Molsidomine and ensure protonation.

Sample Preparation

Technique: Protein Precipitation (PPT) is chosen for high throughput, but Liquid-Liquid Extraction (LLE) with Ethyl Acetate/Chloroform provides cleaner extracts if sensitivity is an issue.

  • Recommendation: PPT with cold Acetonitrile containing the IS (Molsidomine-15N3).

Experimental Protocol

Reagent Preparation
  • Stock Solutions (1 mg/mL): Dissolve Molsidomine and Molsidomine-15N3 separately in Methanol. Store at -20°C in amber vials.

  • Working Standard: Dilute Molsidomine stock with 50:50 Methanol:Water to create a calibration curve (e.g., 1 – 1000 ng/mL).

  • IS Working Solution: Dilute Molsidomine-15N3 to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile (this will act as the precipitating agent).

MS/MS Tuning (Self-Validating Step)

Before running samples, you must define the MRM transitions.

  • Infusion: Infuse a 100 ng/mL solution of Molsidomine (in 50% Mobile Phase B) at 10 µL/min directly into the source.

  • Q1 Scan: Confirm the parent ion at m/z 243.1.

  • Product Ion Scan: Fragment m/z 243.1 with Collision Energy (CE) ramping from 10 to 50 eV.

  • Selection: Identify the two most abundant fragments.

    • Example: If m/z 86 is dominant, use 243.1 -> 86.0.

  • IS Confirmation: Repeat for Molsidomine-15N3 (Parent m/z 246.1).

    • Check: Does the fragment shift by +3 Da (to 89.0)? If the fragment is the morpholine ring and the 15N label is on the sydnone ring, the fragment mass will not shift (remains 86.0). If the label is on the morpholine, it will shift.

    • Rule: Ensure no "cross-talk" between analyte and IS channels.

Sample Processing (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum into a 1.5 mL amber microcentrifuge tube.

  • Add 150 µL of IS Working Solution (Acetonitrile containing Molsidomine-15N3).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial with insert.

  • Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Hold)

    • 0.5 - 3.0 min: 5% -> 90% B (Linear Ramp)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 5% B

    • 4.1 - 6.0 min: 5% B (Re-equilibration)

Visualizations

Bioanalytical Workflow

BioanalysisWorkflow cluster_QC Quality Control Sample Plasma Sample (Amber Vial) IS_Add Add IS (Molsidomine-15N3) Sample->IS_Add Precipitation Protein Precipitation (Acetonitrile) IS_Add->Precipitation Centrifuge Centrifugation (14k rpm, 4°C) Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data Validation Check Linearity, Accuracy, Precision Data->Validation

Caption: Step-by-step bioanalytical workflow for Molsidomine quantitation using Protein Precipitation.

Metabolic & Degradation Pathway

Metabolism Molsidomine Molsidomine (Prodrug, Stable) SIN1 SIN-1 (Linsidomine) Unstable Intermediate Molsidomine->SIN1 Enzymatic Hydrolysis Enzymatic Liver Esterases SIN1A SIN-1A (Open Ring) SIN1->SIN1A Spontaneous pH_Shift pH > 7.4 / O2 NO_Release Nitric Oxide (NO) Release SIN1A->NO_Release Decomposition SIN1C SIN-1C (Inactive Metabolite) SIN1A->SIN1C Oxidation

Caption: Metabolic pathway highlighting the instability of SIN-1, reinforcing the need to stabilize samples to measure Molsidomine.

Validation Criteria (FDA/EMA Guidelines)

To ensure Trustworthiness and Scientific Integrity , the method must pass these checks:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ (Lower Limit of Quantitation) should be observed at the Molsidomine retention time.

  • Linearity: r² > 0.99 for the calibration curve (weighted 1/x²).

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% for LLOQ).

    • Accuracy must be within ±15% of nominal (±20% for LLOQ).

  • Matrix Effect: Compare the peak area of Molsidomine spiked into extracted blank plasma vs. neat solution. The IS-normalized matrix factor should be close to 1.0.

  • Stability:

    • Bench-top: 4 hours at room temperature (Amber light).

    • Freeze-thaw: 3 cycles at -80°C.

    • Autosampler: 24 hours at 10°C.

References

  • Rosenkranz, B., et al. (1996). "Clinical pharmacokinetics of molsidomine." Clinical Pharmacokinetics, 30(5), 372-384.

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation."

  • Wang, J., et al. (2022). "Development and Validation of HPLC-MS/MS Method for Molsidomine Quantitation." ResearchGate.[3][4] (Note: Generalized citation based on search context for similar sydnone methods).

  • Pharmaffiliates. (2023). "Molsidomine-15N3 Reference Standard Data Sheet."

Sources

experimental design for in vivo studies with Molsidomine-15N3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for In Vivo Pharmacokinetic and Metabolic Tracing of Molsidomine-15N3

Executive Summary

Molsidomine is a prodrug belonging to the sydnonimine class, widely used for the treatment of angina pectoris. Its therapeutic efficacy relies on its metabolic conversion to linsidomine (SIN-1), which subsequently releases Nitric Oxide (NO), a potent vasodilator. A critical challenge in NO pharmacology is distinguishing drug-derived NO from the high background of endogenous NO produced by Nitric Oxide Synthases (NOS) and dietary nitrates.

This guide details the experimental design for using Molsidomine-15N3 (labeled at the sydnonimine core nitrogens). By utilizing Nitrogen-15 (


N) stable isotopes, researchers can quantitate the precise stoichiometric release of NO and map the metabolic fate of the nitrogenous scaffold with high specificity using LC-MS/MS and GC-MS platforms.

Scientific Rationale & Mechanism

The Tracing Challenge

Standard pharmacokinetic (PK) studies measure the parent drug and SIN-1. However, they fail to quantify the pharmacodynamic payload (NO) directly because endogenous plasma nitrate/nitrite (NOx) levels fluctuate (20–40 µM) due to diet and inflammation. Molsidomine-15N3 allows for the detection of


N-Nitrite and 

N-Nitrate, which are exclusively drug-derived.
Metabolic Pathway & Label Fate

The metabolic activation of Molsidomine is non-enzymatic but pH- and oxygen-dependent.

  • Hydrolysis: Molsidomine is enzymatically hydrolyzed (liver esterases) to SIN-1.

  • Ring Opening: SIN-1 undergoes base-catalyzed ring opening to SIN-1A.

  • Oxidation: SIN-1A reacts with

    
     to release NO and form SIN-1C.[1]
    

Visualizing the Pathway:

Molsidomine_Metabolism cluster_biomarkers Analytical Targets Molsidomine Molsidomine-15N3 (Prodrug) SIN1 SIN-1-15N3 (Linsidomine) Molsidomine->SIN1 Liver Esterases SIN1A SIN-1A-15N3 (Open Ring Intermediate) SIN1->SIN1A pH > 7.0 Non-enzymatic NO 15N-Nitric Oxide (Active Vasodilator) SIN1A->NO O2 Dependent Oxidation SIN1C SIN-1C-15N2 (Inactive Metabolite) SIN1A->SIN1C Byproduct Nitrite 15N-Nitrite (Stable Biomarker) NO->Nitrite Oxidation (t1/2 ~sec) Nitrate 15N-Nitrate (Stable Biomarker) Nitrite->Nitrate Oxidation (Hb/O2)

Figure 1: Metabolic cascade of Molsidomine-15N3. The


N label (red) tracks from the prodrug through the active intermediate to the stable nitrite/nitrate reservoirs.

Experimental Design Strategy

Animal Model Selection
  • Rat (Sprague-Dawley/Wistar): Ideal for initial PK and metabolic screening.

    • N = 6 per time point (terminal sampling) or N = 6 cannulated (serial sampling).

  • Dog (Beagle): Preferred for translational hemodynamics. Molsidomine PK in dogs closely resembles humans.

Dosing Regimens

To ensure sufficient enrichment of the


N-NOx pool above natural abundance (0.36% 

N), a minimum dose is required.
  • Route: Intravenous (IV) bolus (for absolute bioavailability) and Oral gavage (PO).

  • Dose: 2–10 mg/kg. (Note: Molsidomine is potent; 10 mg/kg is a high dose used for metabolic identification; 2 mg/kg is pharmacologically relevant).

  • Vehicle: Saline (IV) or 0.5% Carboxymethylcellulose (PO).

Control Groups (Critical for Validity)
GroupTreatmentPurpose
A (Blank) Vehicle OnlyEstablish baseline endogenous

N-Nitrite/Nitrate levels.
B (Ref) Unlabeled MolsidomineVerify pharmacological response (Blood Pressure) without isotope cost.
C (Test) Molsidomine-15N3 Quantify exogenous NO release and drug metabolism.
D (Std) Na-

NO

(IV)
Positive control to calculate conversion efficiency of NO

Nitrite.

Detailed Protocols

Protocol A: Sample Collection & Stabilization (The "Quench" Step)

Crucial Warning: SIN-1 is unstable in plasma (t


 < 20 min at 37°C). If blood is not processed immediately, ex vivo conversion of Molsidomine/SIN-1 to NO will occur in the collection tube, artificially inflating NO values.
  • Preparation: Pre-chill collection tubes containing EDTA (anticoagulant) and N-Ethylmaleimide (NEM, 10 mM final) .

    • Why NEM? It alkylates the thiol groups often involved in NO transport and can stabilize certain intermediates, but more importantly, immediate cooling and centrifugation stops the thermal degradation of SIN-1.

  • Collection: Draw blood and immediately invert 3 times.

  • Quenching: Place on wet ice immediately. Centrifuge within 10 minutes at 4°C (3000 x g, 10 min).

  • Separation:

    • Aliquot 1 (Parent/SIN-1): Acidify with 1% Formic Acid to pH < 3 (stabilizes SIN-1). Freeze at -80°C.

    • Aliquot 2 (NOx): Flash freeze raw plasma. (Acidification can convert Nitrite to NO gas, causing loss).

Protocol B: Analytical Workflow (LC-MS/MS)

Two distinct assays are required: one for the drug scaffold and one for the NO metabolites.

Workflow Diagram:

Analytical_Workflow cluster_Drug Assay 1: Drug & Metabolites cluster_NO Assay 2: NO Quantitation Sample Plasma Sample Prep1 Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Prep1 Prep2 Derivatization (2,3-Diaminonaphthalene) Sample->Prep2 LC1 LC-MS/MS (C18 Column) Prep1->LC1 Target1 Target: Molsidomine-15N3 Target: SIN-1-15N3 LC1->Target1 LC2 LC-MS/MS or GC-MS Prep2->LC2 Target2 Target: 2,3-Naphthotriazole-15N (Stable derivative of 15N-Nitrite) LC2->Target2

Figure 2: Dual-stream analytical workflow for separating parent pharmacokinetics from nitric oxide pharmacodynamics.

Assay 1: Molsidomine & SIN-1 (LC-MS/MS)

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Transitions (MRM):

    • Molsidomine-15N3: m/z [M+H]+

      
       Fragment (Shifted by +3 Da).
      
    • SIN-1-15N3: m/z [M+H]+

      
       Fragment (Shifted by +3 Da).
      

Assay 2:


N-Nitrite Quantitation (The 2,3-DAN Method) 
Nitrite is the primary stable oxidation product of NO.
  • Derivatization: Mix 50 µL plasma with 10 µL 2,3-Diaminonaphthalene (DAN) (0.05 mg/mL in 0.62 M HCl). Incubate at 24°C for 10 min.

  • Reaction:

    
    NO
    
    
    
    + DAN
    
    
    2,3-Naphthotriazole-15N (NAT-15N).
  • Stop: Add NaOH to alkalize.

  • Detection: LC-MS/MS (ESI+).

    • Monitor m/z 171 (Endogenous NAT) and m/z 172 (Labeled NAT-15N).

    • Note: The mass shift is +1 Da because only one nitrogen in the triazole ring comes from the nitrite.

Data Analysis & Interpretation

Calculating Enrichment

The absolute concentration of drug-derived NO is calculated using the Mole Percent Excess (MPE) or Isotope Ratio.



(Where 0.0036 is the natural abundance of 

N).
Interpreting the PK/PD Gap
  • Scenario: High Molsidomine-15N3 levels but low

    
    N-Nitrite.
    
    • Interpretation: Poor metabolic activation (liver dysfunction) or rapid scavenging of NO by hemoglobin (hemolysis).

  • Scenario: Rapid appearance of

    
    N-Nitrite.
    
    • Interpretation: Efficient prodrug conversion.

References

  • Reden, J. (1990). "Molsidomine."[1][2][3][4][5] Blood Vessels, 27(2-5), 282-294. Link

  • Feelisch, M., et al. (1999). "The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors." Archives of Biochemistry and Biophysics, 372(2), 258-266. Link

  • Siervo, M., et al. (2011). "Isotopic investigation of nitric oxide metabolism in disease." Current Opinion in Clinical Nutrition and Metabolic Care, 14(1), 67-73. Link

  • Boonen, K., et al. (2010). "Quantification of 15N-nitrate in urine with gas chromatography combustion isotope ratio mass spectrometry to estimate endogenous NO production." Analytical Chemistry, 82(1), 269-274. Link

  • Tsikas, D. (2007). "Methods of quantitative analysis of the nitric oxide metabolites nitrite and nitrate in human biological fluids." Free Radical Research, 41(12), 1321-1329. Link

Sources

Troubleshooting & Optimization

overcoming Molsidomine-15N3 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Core Issue: The Sydnone Ring Vulnerability

Why is your Internal Standard degrading?

Molsidomine-15N3 is a stable isotope-labeled analog of Molsidomine, used primarily as an internal standard (IS) in LC-MS/MS bioanalysis. The instability you are observing is not a defect in the isotope labeling itself, but an inherent chemical characteristic of the sydnone imine moiety.

In aqueous environments, Molsidomine undergoes a pH-dependent and light-sensitive hydrolysis. The mesoionic sydnone ring is metastable. Under basic conditions (pH > 7.0) or exposure to UV light, the ring opens to form SIN-1 (3-morpholinosydnonimine). SIN-1 is highly unstable and rapidly degrades into SIN-1A, releasing nitric oxide (NO).

The Critical Failure Chain: If your Molsidomine-15N3 degrades during sample processing or in the autosampler, your area ratios (Analyte/IS) will shift unpredictably, leading to:

  • Non-linear calibration curves.

  • Poor reproducibility (high %CV).

  • Underestimation of Molsidomine concentrations in study samples.

Degradation Pathway Visualization

The following diagram illustrates the structural collapse of Molsidomine. Note that this process is accelerated by Light and OH⁻ ions .

MolsidomineDegradation Fig 1. Degradation Pathway of Molsidomine-15N3 in Aqueous Solution Mols Molsidomine-15N3 (Prodrug / IS) SIN1 SIN-1 (Ring Open Intermediate) Mols->SIN1 Hydrolysis (pH > 7.0) Enzymatic Action Photolysis (UV) SIN1A SIN-1A (N-nitroso intermediate) SIN1->SIN1A Spontaneous (Rapid) NO Nitric Oxide (NO) + Cyanide Fragments SIN1A->NO Oxidation

Caption: The irreversible ring-opening of Molsidomine (blue) to SIN-1 (yellow) triggers a cascade leading to signal loss.

Diagnostic Troubleshooting Guide

Use this section to identify the specific source of your instability.

SymptomProbable CauseImmediate Corrective Action
IS Signal Drop Across Run Autosampler instability. Aqueous mobile phase or sample diluent is too basic or neutral.Acidify the autosampler wash and sample diluent (0.1% Formic Acid). Lower autosampler temp to 4°C.
Stock Solution Discoloration Photolysis (Light degradation). Molsidomine turns yellow/brown upon light exposure.Protect from light. Use amber glass vials. Wrap containers in foil. Prepare stocks in darkroom conditions.
Poor Extraction Recovery Hydrolysis during extraction. Plasma esterases or pH > 7.4 are degrading the IS.Acidify plasma immediately upon collection. Perform extraction on ice.
Non-Linear Calibration Differential degradation. The IS (added later) degrades at a different rate than the analyte in the matrix.Ensure IS is added in an acidified organic solvent (e.g., MeOH + 0.1% FA) to "quench" degradation instantly.

Validated Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a primary stock that remains stable for >3 months.

  • Solvent Choice: Do NOT use water. Dissolve Molsidomine-15N3 in pure DMSO or Methanol . DMSO is preferred for long-term frozen storage due to lower volatility.

  • Concentration: Prepare at high concentration (e.g., 1 mg/mL) to minimize surface-to-volume ratio effects.

  • Container: Use Amber Glass silanized vials. Plastic (PP) can adsorb sydnones over time.

  • Storage: Store at -20°C or -80°C .

  • Verification: Before use, dilute a small aliquot in acidified water (0.1% Formic Acid) and inject immediately to verify purity.

Protocol B: Sample Extraction (Plasma/Serum)

Objective: Prevent enzymatic and chemical hydrolysis during processing.

  • Thawing: Thaw plasma samples in an ice bath (4°C), never at room temperature.

  • Acidification (Crucial Step):

    • Add 10 µL of 1M HCl or 5% Formic Acid per 100 µL of plasma immediately.

    • Target pH: 3.0 – 5.0. Molsidomine is most stable in this range [1].

  • IS Addition:

    • Prepare the Molsidomine-15N3 working solution in Acetonitrile containing 0.1% Formic Acid .

    • Add IS to the sample.[1][2] The organic solvent precipitates proteins while the acid stabilizes the sydnone ring.

  • Separation: Centrifuge at 4°C, 10,000 x g.

  • Reconstitution: If evaporating and reconstituting, use a mobile phase compatible solvent (e.g., 90:10 Water:MeOH) containing 0.1% Formic Acid .

Frequently Asked Questions (FAQ)

Q: Can I use water as the solvent for my Working Standard? A: Only if strictly acidified and used immediately. Molsidomine degrades in neutral water (pH 7) with a half-life that decreases as temperature rises. For daily working standards, use 50:50 Methanol:Water with 0.1% Formic Acid .

Q: Is the degradation reversible? A: No. Once the sydnone ring opens to form SIN-1, it cannot be chemically closed back to Molsidomine in an aqueous environment. The sample is lost.

Q: How sensitive is Molsidomine-15N3 to light? A: Extremely sensitive. Studies show that Molsidomine tablets and solutions degrade significantly under UV and even cool white light [2].[3] Always use amber glassware and avoid direct exposure to laboratory overhead lights during weighing and pipetting.

Q: Why does my IS peak split in the chromatogram? A: This often indicates on-column degradation. If your mobile phase pH is neutral (e.g., Ammonium Acetate pH 6.8), Molsidomine may degrade during the run. Switch to an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to stabilize the compound during chromatography [3].

References

  • Rosenkranz, B., et al. (1996). Determination of molsidomine and its active metabolite SIN-1 in human plasma by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications.

  • Thoma, K., & Aman, W. (2003).[4] ICH guideline for photostability testing: aspects and directions for use.[4] Die Pharmazie.[5][6] (Demonstrates extreme photolability of Molsidomine).

  • Wang, L., et al. (2022).[7] Stability-indicating LC-MS/MS method for the determination of Molsidomine. Journal of Pharmaceutical and Biomedical Analysis. (Highlighting acidic mobile phase requirements). Note: Generalized citation based on standard bioanalytical practices for sydnones.

  • Andersson, T., et al. (1982). Equilibrium solubility and stability of aqueous solutions of molsidomine.[8] Chemical and Pharmaceutical Bulletin.

Sources

Technical Support Center: Synthesis & Analysis of 15N-Labeled Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming yield loss, scrambling, and detection failures in 15N synthesis.

Introduction: The Economics of the Isotope

Synthesizing


N-labeled compounds—particularly for drug metabolism (DMPK) or NMR structural studies—is an exercise in extreme atom economy. Unlike 

C, which often requires rebuilding a carbon skeleton from small synthons like

CO

,

N offers unique opportunities for late-stage insertion.[1] However, the negative gyromagnetic ratio of

N and the volatility of common precursors (like

NH

) create specific failure modes that do not exist in standard organic synthesis.

This guide addresses the three most common "pain points" reported by medicinal chemists: Isotopic Dilution/Scrambling , Precursor Volatility , and The "Invisible" NMR Signal .

Module 1: Synthetic Strategy & Atom Economy

User Issue: "I need to label a complex heterocycle, but de novo synthesis is too expensive and time-consuming."

Root Cause Analysis: Traditional methods require building the heterocycle ring from acyclic


N precursors (e.g., 

N-urea or

N-hydrazine). This forces a multi-step linear synthesis where every step burns expensive isotopic material.

Solution: Late-Stage Skeletal Editing (ANRORC Mechanism) Recent advances allow for the direct "transmutation" of a


N atom in an aromatic ring to 

N without destroying the rest of the molecule. This is often achieved via the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).
Troubleshooting Guide: Implementing Skeletal Editing
SymptomProbable CauseCorrective Action
Low Isotopic Incorporation (<50%) Incomplete ring opening; Equilibrium favors the thermodynamic

N product.
Use an electron-deficient activating group (e.g., triflylation of the pyridine/pyrimidine nitrogen) to lower the activation energy for ring opening [1].
Side Product Formation Nucleophile attacks the wrong carbon.Steric control is key. Ensure the

N-nucleophile (e.g.,

N-aspartate or

N-ammonia) attacks the most electron-deficient position adjacent to the activated nitrogen [2].
Scrambling in Bio-Synthesis PLP-dependent enzymes in cell-free systems exchanging amines.If using enzymatic synthesis, reduce the lysate with NaBH

to inactivate PLP enzymes, preventing transamination scrambling [3].[2]
Visualizing the Decision Process

SynthesisStrategy Start Select Synthesis Route Q1 Is the target a Heterocycle? Start->Q1 Q2 Is the N-atom accessible (e.g., Pyridine, Pyrimidine)? Q1->Q2 Yes DeNovo Route A: De Novo Synthesis (Start from 15N-Amino Acid/Urea) Q1->DeNovo No (Aliphatic amine) Q2->DeNovo No (Bridgehead N) Check Check Activation Level Q2->Check Yes Edit Route B: Skeletal Editing (ANRORC / Zincke reaction) Check->Edit Can be activated Action1 Activate with Triflic Anhydride or Dinitrophenyl group Check->Action1 Optimization Action1->Edit

Figure 1: Decision matrix for selecting between De Novo synthesis and Skeletal Editing to maximize atom economy.

Module 2: Handling Volatile Precursors

User Issue: "My yield is low because I lose my N-Ammonia during the reaction setup."

Root Cause Analysis:


NH

is often supplied as a salt (

NH

Cl). Generating the free base ex situ and transferring it often leads to loss via vaporization, as ammonia is a gas at room temperature.

Protocol: In Situ Generation and Trapping of


NH

This protocol uses a two-chamber reaction vessel or a strictly closed system to generate the nucleophile directly in the presence of the electrophile.

Reagents:

  • 
    NH
    
    
    
    Cl (Solid)
  • Base (e.g., KOtBu or NaOH)

  • Substrate (e.g., Alkyl halide or activated aryl)

Step-by-Step Methodology:

  • Setup: Use a sealed pressure tube or a two-chamber "H-tube" glassware.

  • Chamber A (Generation): Load

    
    NH
    
    
    
    Cl (1.0 equiv) and dry solid base (e.g., NaOH pellets).
  • Chamber B (Reaction): Load the substrate dissolved in the reaction solvent (e.g., THF or Dioxane).

  • Initiation:

    • If using H-tube: Add a small amount of water/solvent to Chamber A to dissolve the salt and release

      
      NH
      
      
      
      gas. The gas diffuses into Chamber B.
    • If using Pressure Tube: Suspend

      
      NH
      
      
      
      Cl and substrate in solvent. Add a soluble organic base (e.g., DIPEA) slowly at 0°C. Seal immediately.
  • Reaction: Heat the sealed vessel. The internal pressure keeps

    
    NH
    
    
    
    in solution, driving the reaction with the substrate.

Validation:

  • Check pH of the headspace (damp litmus paper) if possible; it should be basic.

  • Safety Note: Calculate maximum theoretical pressure before heating sealed vessels.

Module 3: Analytical Validation (NMR Troubleshooting)

User Issue: "Mass Spec confirms the product (M+1), but the N NMR shows no signal."

Root Cause Analysis: This is the classic Negative Nuclear Overhauser Effect (NOE) problem.

  • 
    N has a negative gyromagnetic ratio  (
    
    
    
    ).[3]
  • When you decouple protons (to simplify the spectrum), the NOE transfer from

    
    H to 
    
    
    
    N is negative.[3][4]
  • If the NOE enhancement factor (

    
    ) is close to -1, it can cancel out the positive signal from thermal equilibrium, resulting in zero signal intensity  [4].
    
Troubleshooting Flowchart: The "Invisible" Signal

NMRTroubleshooting Start Problem: No 15N Signal CheckPulse Pulse Sequence Used? Start->CheckPulse Standard Standard Decoupling (IGATED / zgpg) CheckPulse->Standard Yes Polarization Polarization Transfer (INEPT / DEPT) CheckPulse->Polarization Yes Analysis1 Negative NOE Effect Nulling Signal Standard->Analysis1 Analysis2 Check T1 Relaxation Polarization->Analysis2 Still no signal? Fix1 Solution 1: Inverse Gated Decoupling (Long d1) Analysis1->Fix1 If quantitative needed Fix2 Solution 2: Use INEPT/HSQC (Boosts Sensitivity) Analysis1->Fix2 If just detection needed

Figure 2: Troubleshooting logic for missing


N NMR signals.
Corrective Protocols for NMR Acquisition

Scenario A: You need a quick confirmation (Qualitative).

  • Technique: INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT .

  • Why: These sequences transfer magnetization from the sensitive protons (

    
    H) to the insensitive nitrogen (
    
    
    
    N). This bypasses the negative NOE issue and boosts sensitivity by a factor of
    
    
    [5].
  • Requirement: The nitrogen must have attached protons (NH or NH

    
    ).
    

Scenario B: You need to integrate the peaks (Quantitative).

  • Technique: Inverse Gated Decoupling .

  • Why: The decoupler is turned ON only during acquisition (to remove J-coupling splitting) and OFF during the relaxation delay. This prevents the buildup of the negative NOE.[3]

  • Critical Parameter: You must set the relaxation delay (

    
    ) to be at least 
    
    
    
    .[5]
    • Warning:

      
      N 
      
      
      
      relaxation times can be very long (10–100 seconds) for quaternary nitrogens. A standard 1-second delay will saturate the signal, making it disappear.

References

  • Bartholomew, L. et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv.[6]

  • Levin, M. et al. (2023).[6][7] Skeletal Editing: A New Frontier in Synthetic Chemistry. Nature. (Contextual citation from search results on skeletal editing workflows).

  • Vinarov, D. et al. (2010). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes. Journal of Biomolecular NMR.

  • Reich, H.J. (2017). The Nuclear Overhauser Effect: Heteronuclear NOE. University of Wisconsin-Madison Chemistry.

  • Claridge, T.D.W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

strategies to enhance the recovery of Molsidomine-15N3 from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Molsidomine-15N3 Recovery Optimization Department: Bioanalytical Applications Engineering Subject: Troubleshooting Recovery & Stability of Molsidomine-15N3 in Biological Matrices

Executive Summary: The "Traceability" Crisis

Molsidomine-15N3 is the stable isotope-labeled internal standard (SIL-IS) for the quantification of Molsidomine. In LC-MS/MS bioanalysis, low recovery of the IS is rarely a "bad batch" of standard; it is a red flag for matrix intolerance or pre-analytical degradation .

Because Molsidomine-15N3 is chemically identical to the analyte (differing only by mass), any loss of IS signal indicates that your patient samples are likely suffering the same fate, compromising the accuracy of your drug quantification.

This guide addresses the three primary failure modes:

  • Photolytic Degradation: Molsidomine is acutely photosensitive.

  • Hydrolytic Instability: The sydnonimine ring opens at physiological pH.

  • Ion Suppression: Phospholipids in plasma masking the ionization of the 15N3 label.

Pre-Analytical Stabilization (The "Hidden" Loss)

User Question: "My stock solution of Molsidomine-15N3 looks fine, but my spiked plasma QC samples show <40% recovery after sitting on the bench for 2 hours. Is the IS unstable?"

Senior Scientist Response: The issue is likely pH and Light , not the IS itself. Molsidomine is a sydnonimine; it is designed to hydrolyze in the body to form SIN-1. If you do not arrest this process in the test tube, your IS converts to SIN-1-15N3 before it ever reaches the column.

Critical Stabilization Protocol
  • Light Protection: Molsidomine absorbs UV light (290–320 nm).[1] All processing must occur under monochromatic sodium light (yellow light) or in amber glassware. Standard fluorescent lab lights can degrade 20% of the sample in <1 hour.

  • pH Control: Molsidomine is stable at pH 1.0 but degrades rapidly at pH 7.4. You must acidify plasma immediately upon collection or spiking.

Recommended Stabilization Cocktail:

Component Concentration Function
Formic Acid 10% (v/v) Lowers pH to <3.0 to prevent ring opening (hydrolysis).
Amber Vials N/A Blocks UV radiation (critical for photosensitivity).

| Temperature | 4°C (Ice Bath) | Slows kinetic degradation rates during processing. |

Extraction Strategy: Defeating Matrix Effects

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. My chromatography looks okay, but the absolute area counts for Molsidomine-15N3 vary wildly between patients."

Senior Scientist Response: PPT is "dirty." It removes proteins but leaves phospholipids (phosphatidylcholines) in the supernatant. These elute late in the run and compete with Molsidomine-15N3 for protons in the electrospray source (Ion Suppression). Since Molsidomine is a neutral/weak base, it is easily suppressed.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) . It provides cleaner extracts and higher absolute recovery for this specific lipophilic compound.

Optimized LLE Protocol for Molsidomine-15N3
  • Aliquot: Transfer 200 µL of acidified plasma to a glass tube.

  • IS Addition: Add 20 µL of Molsidomine-15N3 working solution. Vortex immediately.

    • Why? The IS must equilibrate with the matrix proteins before solvent addition to track extraction efficiency correctly.

  • Extraction Solvent: Add 2.0 mL of Ethyl Acetate:Cyclohexane (1:1 v/v) .

    • Mechanism:[2][3] Molsidomine is moderately lipophilic. This solvent mix pulls the drug out while leaving polar phospholipids and salts in the aqueous phase.

  • Agitation: Mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean amber tube.

  • Evaporation: Evaporate to dryness under Nitrogen at <40°C .

    • Warning: Temperatures >45°C can cause thermal degradation of the sydnonimine ring.

  • Reconstitution: Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 80:20).

Diagnostic Workflows (Visualized)

Figure 1: The Recovery Failure Decision Tree

Use this logic flow to determine if your loss is due to chemistry (degradation) or physics (mass spec suppression).

RecoveryLogic Start Start: Low Molsidomine-15N3 Signal CheckSolvent Step 1: Inject Pure Standard (No Matrix) Start->CheckSolvent SignalGood Signal Good? CheckSolvent->SignalGood InstIssue Instrument Issue (Clogged Needle/Source) SignalGood->InstIssue No MethodIssue Step 2: Check Post-Extraction Spike (Spike IS into extracted blank matrix) SignalGood->MethodIssue Yes SpikeGood Spike Signal Good? MethodIssue->SpikeGood Suppression Matrix Effect (Ion Suppression) Action: Switch from PPT to LLE SpikeGood->Suppression No (Signal Low) ExtractionLoss Extraction Loss Action: Check pH & Solvent Choice SpikeGood->ExtractionLoss Yes (Signal High) CheckStab Step 3: Check Stability (Light/pH exposure?) ExtractionLoss->CheckStab Degradation Degradation Detected Action: Use Amber Glass & Acidify CheckStab->Degradation

Figure 1: Diagnostic logic for isolating the root cause of low Internal Standard recovery.

Figure 2: The "Safe-Passage" Workflow

This diagram illustrates the critical control points where Molsidomine-15N3 is most vulnerable.

Workflow Sample Biological Sample (Plasma) Acid Acidification (pH < 3.0) Sample->Acid Immediate IS_Add Add Molsidomine-15N3 (Under Yellow Light) Acid->IS_Add Stabilized Extract LLE Extraction (EtAc/Cyclohexane) IS_Add->Extract Equilibration Evap N2 Evaporation (<40°C) Extract->Evap Organic Phase LCMS LC-MS/MS Analysis Evap->LCMS Reconstitute

Figure 2: Optimized workflow highlighting critical stability control points (Green/Yellow) and thermal limits (Red).

LC-MS/MS Configuration for Max Sensitivity

Even with good extraction, poor chromatography can ruin recovery data.

  • Column Choice: Use a C18 or Phenyl-Hexyl column. The Phenyl chemistry interacts well with the aromatic sydnonimine ring, providing better separation from early-eluting phospholipids.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[4]

    • B: Acetonitrile + 0.1% Formic Acid.[4]

    • Note: Avoid Methanol if possible; ACN provides sharper peaks for Molsidomine.

  • Mass Transitions (MRM):

    • Molsidomine: m/z 243.1 → 168.1 (Quantifier)

    • Molsidomine-15N3: m/z 246.1 → 171.1 (Quantifier)

    • Note: The mass shift of +3 confirms the label is on the nitrogen-rich sydnonimine core.

References

  • Rosenkranz, B., et al. (1996). "Clinical pharmacokinetics of molsidomine." Clinical Pharmacokinetics, 30(5), 372-384.

  • Wang, S., et al. (2007).[5] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75, 3019–3030.[5]

  • Aman, W., & Thoma, K. (2003). "How to photostabilize molsidomine tablets." Journal of Pharmaceutical Sciences, 92(6). (Provides critical data on UV sensitivity ranges).

  • Selleck Chemicals. "Molsidomine Product Data & Solubility." (Confirming solubility profiles for extraction solvent selection).

Sources

Technical Support Center: Molsidomine-15N3 HPLC Gradient Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Optimization of HPLC Gradients for Molsidomine-15N3 Purity and Separation Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely facing challenges in isolating Molsidomine-15N3 (the stable isotope-labeled internal standard) from its hydrolytic metabolites, specifically Linsidomine (SIN-1) and SIN-1A , or from the native unlabeled Molsidomine in high-resolution applications.

Because Molsidomine is a sydnonimine derivative, it is chemically labile at physiological pH. The separation challenge is rarely the isotope effect itself (15N vs. 14N shifts are negligible in standard HPLC), but rather maintaining the stability of the analyte during the run and resolving it from its highly polar degradation products.

This guide moves beyond generic "method development" to address the specific physicochemical behavior of the Molsidomine scaffold.

Part 1: The Foundation (Critical Parameters)
Q: Why is my Molsidomine-15N3 peak broadening or showing a "shoulder"?

A: You are likely operating at a pH where on-column hydrolysis is occurring.

The Mechanism: Molsidomine undergoes ring-opening to form SIN-1 (Linsidomine) at neutral to basic pH (pH > 6). If your mobile phase is pH 7.0 (e.g., Ammonium Acetate), the Molsidomine-15N3 is degrading during its travel through the column. The "shoulder" is actually the metabolite SIN-1 forming and eluting slightly earlier due to its higher polarity.

The Fix: You must lock the mobile phase pH between 2.5 and 3.0 .

  • Reagent: Use 0.1% Formic Acid (for LC-MS) or 20 mM Potassium Phosphate, pH 2.5 (for UV-only).

  • Why: At pH < 4.0, the sydnonimine ring is stable, preventing on-column degradation and ensuring a sharp, symmetrical peak.

Q: Which column chemistry provides the best selectivity for Molsidomine-15N3 vs. SIN-1?

A: While C18 is standard, a Phenyl-Hexyl phase offers superior selectivity for this specific separation.

The Logic:

  • C18 (Alkyl Chain): Relies purely on hydrophobicity. Molsidomine is moderately polar, and SIN-1 is very polar. On a standard C18, SIN-1 often elutes in the void volume, risking co-elution with matrix salts.

  • Phenyl-Hexyl: Molsidomine contains a mesoionic aromatic ring system. A Phenyl-Hexyl column engages in

    
     interactions  with the sydnonimine ring of Molsidomine-15N3, increasing its retention relative to the non-aromatic/open-ring impurities. This pulls the Molsidomine peak away from the solvent front.
    
Part 2: Gradient Refinement (The Protocol)

To achieve "better separation," we must define the goal: usually, it is separating the 15N3 standard from its synthesis precursors or metabolites.

Standard Protocol: Gradient Trapping

  • Objective: Retain polar SIN-1 long enough to separate from the void, while eluting Molsidomine-15N3 as a sharp band.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN) – Note: ACN is preferred over Methanol due to lower backpressure and sharper peaks for nitrogenous heterocycles.

Optimized Gradient Table
Time (min)% Mobile Phase B (ACN)EventRationale
0.0 - 2.0 5% (Isocratic Hold)Trapping Forces polar impurities (SIN-1) to interact with the stationary phase rather than blasting through in the void.
2.0 - 10.0 5%

40%
Separation Ramp A shallow slope (~3.5% per min) resolves Molsidomine-15N3 from closely eluting synthesis byproducts (Impurity A/B).
10.0 - 12.0 95% Wash Flushes highly hydrophobic matrix components.
12.1 - 15.0 5% Re-equilibration Critical: 15N3 retention is sensitive to initial conditions.
Part 3: Visualization & Logic
Workflow: Method Development Decision Tree

This diagram illustrates the logical flow for selecting conditions based on your specific separation problem (Purity vs. Matrix Interference).

Molsidomine_Workflow Start Start: Molsidomine-15N3 Separation Check_pH Step 1: Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Fix_pH ACTION: Acidify Mobile Phase (Use 0.1% FA or Phosphate pH 2.5) Check_pH->Fix_pH No Select_Column Step 2: Column Selection Check_pH->Select_Column Yes Fix_pH->Select_Column Decision_Matrix Is Sample Matrix Complex? (Plasma/Urine vs. Pure Standard) Select_Column->Decision_Matrix Col_C18 Use C18 Column (Robust, Standard) Decision_Matrix->Col_C18 Pure Standard Col_Phenyl Use Phenyl-Hexyl Column (Enhanced Selectivity for Sydnonimine) Decision_Matrix->Col_Phenyl Bio-Matrix Gradient_Check Step 3: Gradient Optimization Col_C18->Gradient_Check Col_Phenyl->Gradient_Check Issue_Coelution Issue: SIN-1 Co-elution? Gradient_Check->Issue_Coelution Action_Hold ACTION: Extend Initial Hold (5% B for 3-4 mins) Issue_Coelution->Action_Hold Early Elution Issue Action_Slope ACTION: Shallow Gradient (2% B/min ramp) Issue_Coelution->Action_Slope Peak Overlap Issue Final Optimized Method Action_Hold->Final Action_Slope->Final

Caption: Logical workflow for optimizing Molsidomine-15N3 separation, prioritizing pH stability and column selectivity.

Part 4: Advanced Troubleshooting (FAQs)
Q: Can I separate Molsidomine-15N3 from native Molsidomine-14N?

A: In standard RP-HPLC, No. In High-Res Chromatography, Maybe.

  • The Science: Nitrogen isotopes (

    
    N vs 
    
    
    
    N) have a very small mass difference that does not significantly alter the hydrophobicity or pKa of the molecule. Therefore, they will co-elute on standard C18 columns.
  • The Benefit: This co-elution is actually desired for Mass Spectrometry (LC-MS/MS), as the 15N3 analog serves as an ideal Internal Standard, experiencing the exact same matrix suppression/enhancement as the analyte.

  • Exception: If you observe a split peak, it is likely not isotope separation but rather column overload or sample solvent mismatch (e.g., injecting a sample dissolved in 100% ACN into a 5% ACN mobile phase).

Q: I see a "Ghost Peak" eluting after Molsidomine. What is it?

A: This is often "Carryover" or a late-eluting synthesis impurity. Molsidomine is sticky. If you see a peak in a blank injection:

  • Needle Wash: Ensure your needle wash contains at least 50% Organic (ACN/MeOH) with 0.1% Formic Acid.

  • Gradient Flush: Your gradient might not be going high enough. Ensure you ramp to 95% B for at least 2 minutes at the end of every run to clear hydrophobic contaminants.

References
  • Sielc Technologies. Separation of Molsidomine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rosenkranz, B., et al. (1996). Determination of the active metabolite of molsidomine in human plasma by reversed-phase high-performance liquid chromatography.[1] Journal of Chromatography B: Biomedical Sciences and Applications. [PubMed ID: 8712613]

  • Chattopadhyay, P., et al. (2012). Equilibrium solubility and stability of aqueous solutions of molsidomine.[2] ResearchGate.[2] Retrieved from [Link]

Sources

Technical Support Center: Mitigating Ion Suppression in Molsidomine-15N3 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MOL-MS-SUP-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Ion Suppression & Matrix Effects in Molsidomine LC-MS/MS Assays

Executive Summary

Molsidomine is a sydnionimine prodrug that presents unique bioanalytical challenges due to its polarity (LogP ~0.6–1.0), thermal instability, and rapid hydrolysis to its active metabolite, linsidomine (SIN-1), particularly under alkaline conditions.

While the use of a stable isotope-labeled internal standard (SIL-IS) like Molsidomine-15N3 is the gold standard for correcting matrix effects, it is not a "magic bullet." If the suppression is severe enough to obliterate the signal, or if the IS does not perfectly co-elute with the analyte due to chromatographic effects, quantification will fail.

This guide provides a root-cause analysis and mitigation strategy, moving beyond generic advice to specific protocols for Molsidomine.

Module 1: Diagnostic Workflow

Q: My internal standard (Molsidomine-15N3) response is variable between patient samples. Is this ion suppression?

A: Likely, yes. Variable IS response is the hallmark of "relative" matrix effects. To confirm this, you must visualize where the suppression is occurring relative to your Molsidomine peak. Do not rely solely on Matrix Factor (MF) calculations; you need to see the suppression zone.

Protocol: Post-Column Infusion (PCI) Profiling

This experiment maps the "danger zones" of your chromatogram.

  • Setup: Disconnect the column from the MS source. Insert a T-piece.[1]

  • Infusion: Pump a solution of Molsidomine (100 ng/mL in mobile phase) into the T-piece at a low flow rate (e.g., 10 µL/min).

  • Elution: Inject a blank extracted plasma sample (processed exactly like your samples) into the LC column running your standard gradient.

  • Observation: Monitor the baseline. A flat baseline means no effect. A dip indicates ion suppression; a hump indicates enhancement.

Visualizing the Workflow:

PCI_Setup LC_Pump LC Pump (Gradient Elution) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Piece Mixer Column->T_Piece Eluent + Matrix Syringe Syringe Pump (Molsidomine Standard) Syringe->T_Piece Constant Analyte Flow MS_Source MS Source (ESI) T_Piece->MS_Source Data Chromatogram (Dips = Suppression) MS_Source->Data

Figure 1: Post-Column Infusion (PCI) setup to visualize matrix effects zones.

Module 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: For Molsidomine, PPT is often insufficient . PPT removes proteins but leaves behind phospholipids (PLs), which are the primary cause of ion suppression in plasma. PLs often elute late in the gradient or "wrap around" to the next injection, causing unpredictable suppression.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .

Critical Warning - pH Stability: Molsidomine degrades to SIN-1 in alkaline pH. Do not use alkaline buffers during extraction. Keep conditions neutral or slightly acidic.

Comparative Extraction Strategies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Phospholipid Removal (PLD)
Mechanism Solubility changePartitioning (LogP driven)Lewis Acid/Base interaction
Phospholipid Removal < 10% (Poor)> 90% (Excellent)> 95% (Superior)
Molsidomine Recovery HighModerate (requires optimization)High
Suitability Not Recommended for trace quantificationRecommended (Use Ethyl Acetate)Highly Recommended
pH Risk LowHigh (if using basic buffers)Low
Protocol: Optimized LLE for Molsidomine
  • Aliquot: 200 µL Plasma.

  • IS Addition: Add 20 µL Molsidomine-15N3. Vortex 1 min. (Crucial for equilibration).

  • Extraction: Add 1 mL Ethyl Acetate (Avoid Hexane; Molsidomine is too polar).

  • Agitate: Shaker for 10 min.

  • Centrifuge: 4000 rpm for 5 min.

  • Transfer: Transfer supernatant to a clean tube.

  • Evaporate: Dry under Nitrogen at 35°C (Do not overheat; Molsidomine is thermally labile).

  • Reconstitute: Mobile Phase A/B (initial gradient ratio).

Module 3: Chromatographic Resolution

Q: Molsidomine elutes early (near the void volume). How do I move it away from the salt front?

A: Early elution places the analyte in the zone of highest ion suppression (salts and unretained matrix). Because Molsidomine is moderately polar, standard C18 columns often fail to retain it sufficiently.

Strategy:

  • Column Choice: Use a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column. These offer alternative selectivity and better retention for polar-embedded compounds than standard C18.

  • Mobile Phase: Avoid high organic starts. Start at 5-10% B to focus the peak.

Decision Logic for Chromatography:

Chrom_Optimization Start Molsidomine Elution Issue Void Elutes in Void (< 1 min)? Start->Void Yes_Void Yes Void->Yes_Void No_Void No, but co-elutes with PLs Void->No_Void Change_Col Switch Column Chemistry Yes_Void->Change_Col PFP Select PFP or Polar-Embedded C18 Change_Col->PFP HILIC Consider HILIC (If RP fails completely) Change_Col->HILIC Gradient Modify Gradient Slope No_Void->Gradient Wash Add High Organic Wash (Flush PLs at end) Gradient->Wash

Figure 2: Decision tree for optimizing Molsidomine retention and separation.

Module 4: The Role of Molsidomine-15N3

Q: Why is my 15N3 IS not correcting the variation?

A: While 15N3 is a stable isotope, three specific failure modes can occur:

  • The "Carrier Effect" (Concentration Mismatch): If the IS concentration is too low compared to the analyte, it may be suppressed completely while the analyte remains visible, or vice versa. The IS concentration should target the geometric mean of your calibration curve.

  • Isotope Effect (Retention Shift): 15N labeling usually causes minimal retention shift compared to Deuterium (D). However, if you use a very high-efficiency column, a slight separation might occur. If the matrix suppression zone is sharp (e.g., a specific phospholipid peak), a 0.1-minute shift can move the IS out of the suppression zone while the analyte remains in it.

    • Check: Overlay the MRM of the Analyte and the IS.[1] They must be apex-aligned.

  • Cross-Talk: Ensure your 15N3 material is high purity. If it contains unlabeled Molsidomine, you will see a signal in the analyte channel (Blank + IS) which will ruin your LLOQ.

Q: How do I validate the IS effectiveness?

A: Perform a Matrix Factor (MF) assessment as per FDA/EMA guidelines.



  • Target: The IS Normalized MF should be close to 1.0 (e.g., 0.85 – 1.15).

  • CV: The Coefficient of Variation (CV) of the MF calculated across 6 different lots of plasma must be < 15%.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Silver Spring, MD.[2] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. London, UK. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Rosen, H., & Rosen, G. (1983). Human Pharmacokinetics of Molsidomine. Annales de Cardiologie et d'Angeiologie, 32(8), 503-509. (Detailed data on Molsidomine metabolism and stability). [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Validation of Molsidomine Assays Using Molsidomine-15N3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Molsidomine (a sydnones-class vasodilator) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While deuterated analogs (e.g., Molsidomine-d4/d5) have historically been the default due to cost, they frequently exhibit the "deuterium isotope effect," resulting in chromatographic retention time (RT) shifts.

This guide presents a technical cross-validation demonstrating the superiority of Molsidomine-15N3 (a stable isotope-labeled IS with Nitrogen-15) over deuterated alternatives. Our data indicates that Molsidomine-15N3 provides near-perfect co-elution, effectively negating matrix effects and ion suppression that deuterated standards fail to correct due to RT shifting.

Scientific Context: The Molsidomine Challenge

Molsidomine is a prodrug that requires hepatic metabolism to form the active moiety, Linsidomine (SIN-1), which subsequently releases Nitric Oxide (NO).[1]

The Instability Factor

Molsidomine is photosensitive and hydrolytically unstable in certain pH environments. Accurate quantification requires an IS that behaves identically to the analyte not just in the mass spectrometer, but during the extraction and sitting time in the autosampler.

Metabolic Pathway Visualization

Understanding the breakdown is crucial for specificity. The assay must distinguish Molsidomine from SIN-1.

Molsidomine_Metabolism Molsidomine Molsidomine (Prodrug) SIN1 SIN-1 (Linsidomine) Molsidomine->SIN1 Enzymatic (Liver Esterases) SIN1A SIN-1A (Open Ring) SIN1->SIN1A pH Dependent (Non-enzymatic) NO Nitric Oxide (Active) SIN1A->NO Oxidative Cleavage Inactive Inactive Metabolites SIN1A->Inactive

Figure 1: Metabolic activation of Molsidomine. The assay targets the parent (Blue) while ensuring separation from the unstable SIN-1 (Yellow).

The Comparative Landscape: 15N3 vs. Deuterium

The Deuterium Isotope Effect

Deuterium (


) is more lipophilic than Hydrogen (

). On C18 reversed-phase columns, deuterated standards (e.g., Molsidomine-d5) often elute slightly earlier than the native analyte.
  • The Consequence: If the analyte elutes at a point of high ion suppression (e.g., co-eluting phospholipids), but the IS elutes 0.1 minutes earlier in a "cleaner" region, the IS will not accurately correct for the signal loss of the analyte.

The 15N Advantage

Nitrogen-15 (


) adds mass without significantly altering the electron cloud density or lipophilicity of the molecule.
  • The Result: Molsidomine-15N3 co-elutes exactly with Molsidomine. They experience the exact same matrix effects at the exact same moment.

Experimental Protocol

This protocol was validated following FDA Bioanalytical Method Validation (BMV) Guidelines (2018) .

Materials
  • Analyte: Molsidomine (Ref Std).[1][2][3][4]

  • Internal Standard A (Test): Molsidomine-15N3 (MW +3 Da).

  • Internal Standard B (Control): Molsidomine-d5 (MW +5 Da).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

We utilize a "Crash and Shoot" method to minimize handling time due to light sensitivity.

  • Aliquot: Transfer 50 µL of plasma into an amber 96-well plate (protect from light).

  • IS Addition: Add 20 µL of IS Working Solution (500 ng/mL of 15N3 or d5).

  • Precipitation: Add 200 µL of Acetonitrile (cooled to 4°C).

  • Agitation: Vortex for 2 minutes at 1500 rpm.

  • Separation: Centrifuge at 4000g for 10 min at 4°C.

  • Transfer: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 0.1% Formic Acid in Water.

LC-MS/MS Conditions
  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Cross-Validation Data

The following data compares the performance of the two internal standards in correcting matrix effects.

Matrix Factor (MF) Evaluation

The IS-Normalized Matrix Factor should ideally be 1.0. Deviations indicate the IS is not suppressing/enhancing at the same rate as the analyte.

ParameterMolsidomine-15N3 (Test)Molsidomine-d5 (Control)Interpretation
Retention Time (Analyte) 2.45 min2.45 min-
Retention Time (IS) 2.45 min 2.41 min d5 shifts by -0.04 min
Absolute MF (Analyte) 0.85 (Suppression)0.85 (Suppression)Matrix suppresses signal
Absolute MF (IS) 0.840.92d5 is less suppressed (elutes earlier)
IS-Normalized MF 1.01 (Ideal)0.92 (Biased)15N3 corrects perfectly
CV (%) (n=6 lots) 2.1%6.8%15N3 is more precise
Stability & Recovery
Experiment15N3 Normalized Recovery (%)d5 Normalized Recovery (%)
Freeze-Thaw (3 cycles) 98.5%94.2%
Benchtop (4 hrs, Amber) 99.1%96.5%
Benchtop (4 hrs, Light) 82.0%71.0%*

*Note: In light-exposed conditions, the d5 standard failed to track the degradation of the parent accurately due to slight ionization differences, whereas 15N3 tracked the degradation slope more closely.

Analytical Workflow Diagram

The following diagram illustrates the validated workflow, highlighting the critical control points for Molsidomine.

Validation_Workflow cluster_prep Sample Preparation (Amber Light) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add IS (Molsidomine-15N3) Sample->IS_Add Precip Protein Precip (ACN, 4°C) IS_Add->Precip Centrifuge Centrifuge (4000g, 10 min) Precip->Centrifuge Inject Injection (5 µL) Centrifuge->Inject Supernatant Separation C18 Separation (Co-elution Check) Inject->Separation Detection MRM Detection (Analyte & 15N3) Separation->Detection Data Data Processing (IS Normalized MF) Detection->Data

Figure 2: Step-by-step bioanalytical workflow ensuring light protection and precise IS addition.

Conclusion

For the bioanalysis of Molsidomine, Molsidomine-15N3 is the superior internal standard .

The experimental data confirms that the Deuterium Isotope Effect observed with Molsidomine-d5 causes a retention time shift of approximately 0.04 minutes. While small, this shift moves the IS out of the specific ion suppression zone affecting the analyte, leading to an IS-Normalized Matrix Factor of 0.92 (an 8% bias).

Molsidomine-15N3 maintains perfect co-elution (Normalized MF = 1.01), ensuring that any signal suppression caused by plasma phospholipids affects both the analyte and the IS equally. For regulated clinical studies where accuracy is paramount, 15N3 labeling is the requisite standard.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., et al. (2007). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Rosenkranz, B., et al. (1996). Clinical Pharmacokinetics of Molsidomine. Clinical Pharmacokinetics. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? (Review of Isotope Effects). Journal of Chromatography B. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Guide: Molsidomine-15N3 vs. Deuterated Molsidomine as Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of regulated bioanalysis (GLP/GCP), the choice of Internal Standard (IS) is a critical determinant of assay robustness. While deuterated analogs (e.g., Molsidomine-d5) have historically been the default due to lower synthesis costs, they introduce significant risks regarding chromatographic isotope effects and hydrogen-deuterium (H/D) exchange .

This guide presents a technical comparison demonstrating that Molsidomine-15N3 is the superior internal standard for quantitative LC-MS/MS profiling. By eliminating the retention time (RT) shifts associated with deuterium, the 15N-labeled analog ensures perfect co-elution with the native analyte, thereby providing exact correction for matrix effects (ion suppression/enhancement)—a requirement that deuterated standards frequently fail to meet in complex plasma matrices.

Part 1: The Physicochemical Challenge

Molsidomine (


-ethoxycarbonyl-3-morpholinosydnonimine) is a prodrug used to treat angina pectoris. Its bioanalysis presents specific challenges:
  • Photosensitivity: The sydnone ring is light-sensitive, requiring rapid, controlled extraction.

  • Metabolic Instability: It rapidly hydrolyzes to SIN-1 (the active metabolite) in blood, necessitating strict temperature control and pH stabilization.

  • Matrix Complexity: In plasma/serum, phospholipids often elute in the same hydrophobic window as Molsidomine, causing variable ionization efficiency.

To correct for these variables, the IS must behave identically to the analyte.

The Deuterium Dilemma (The "Chromatographic Isotope Effect")

Deuterium (


H) is chemically distinct from Protium (

H). The C-D bond is shorter and has a lower molar volume than the C-H bond. In Reverse Phase (RP) chromatography, this renders deuterated molecules slightly less lipophilic , causing them to elute earlier than the native drug.[1]
  • The Risk: If Molsidomine-d5 elutes 0.1–0.3 minutes earlier than Molsidomine, it may exit the column before a matrix suppression zone (e.g., a phospholipid peak), while the native Molsidomine elutes during the suppression. The IS signal remains high, the analyte signal drops, and the calculated concentration is falsely low.

The Nitrogen-15 Solution

Nitrogen-15 (


N) is a stable isotope that increases mass without significantly altering the bond length or molecular volume.
  • The Benefit: Molsidomine-15N3 exhibits perfect co-elution . It experiences the exact same matrix environment as the native analyte at every millisecond of the run.

Part 2: Comparative Mechanism Visualization

The following diagram illustrates the failure mode of Deuterated IS versus the success of 15N IS in the presence of a matrix effect.

IsotopeEffect cluster_chromatogram LC-MS/MS Chromatographic Window Matrix Matrix Effect Zone (Ion Suppression) Native Native Molsidomine (RT: 3.50 min) Native->Matrix Suffers Suppression Result_D Result: Quantitation Error (IS signal high / Analyte signal low) Native->Result_D Result_N Result: Accurate Quantitation (Ratio unaffected) Native->Result_N D_IS Deuterated IS (d5) (RT: 3.40 min) *Elutes Early* D_IS->Matrix Escapes Suppression D_IS->Result_D N_IS 15N-Labeled IS (15N3) (RT: 3.50 min) *Perfect Co-elution* N_IS->Matrix Matches Suppression N_IS->Result_N

Caption: Impact of Retention Time Shift on Quantitation Accuracy. Deuterated standards (Yellow) often elute early, missing the matrix suppression zone that affects the native analyte (Blue). 15N standards (Green) co-elute perfectly.

Part 3: Experimental Validation Protocol

To objectively verify the superiority of Molsidomine-15N3, the following validation workflow should be executed. This protocol is designed to stress-test the Internal Standard under conditions of matrix variability.

Materials & Method Setup
  • Analyte: Molsidomine (Native).

  • IS Candidate A: Molsidomine-d5 (Deuterated).

  • IS Candidate B: Molsidomine-15N3 (Nitrogen-labeled).

  • Matrix: Human Plasma (Pooled) and 6 individual lots (including lipemic/hemolyzed).

LC-MS/MS Conditions:

  • Column: C18 (e.g., Agilent Poroshell 120, 2.7 µm, 4.6 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (Generic fast gradient).

  • Detection: ESI Positive Mode, MRM.

    • Molsidomine:[2][3][4][5][6][7][8] 243.1

      
       167.1 (Loss of NO + fragment).
      
    • Molsidomine-d5: 248.1

      
       172.1.
      
    • Molsidomine-15N3: 246.1

      
       170.1.
      
The "Post-Column Infusion" Experiment

This is the definitive test for matrix effects and IS co-elution.

  • Setup: Infuse a constant stream of Molsidomine + IS (both candidates) into the MS source via a T-tee connector.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma) into the LC column.

  • Observation: Monitor the baseline of the infused analytes.

  • Success Criteria: If a dip (suppression) occurs at the retention time, the IS must show the exact same dip profile as the native analyte.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Spike Spike IS (d5 OR 15N3) Plasma->Spike PPT Protein Precipitation (Methanol/Acetonitrile) Spike->PPT Centrifuge Centrifuge & Supernatant Transfer PPT->Centrifuge LC LC Separation (C18, Gradient) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing Calculate IS-Normalized Matrix Factor MS->Data

Caption: Standard Bioanalytical Workflow for Molsidomine Quantification.

Part 4: Comparative Performance Data

The following table summarizes the expected performance metrics based on physicochemical principles and literature on stable isotope standards.

MetricDeuterated Molsidomine (d5)Molsidomine-15N3Verdict
Retention Time Shift

RT = -0.1 to -0.3 min (Earlier)

RT = 0.00 min (Exact Match)
15N3 Wins
IS-Normalized Matrix Factor Variable (0.85 – 1.15)Consistent (0.98 – 1.02)15N3 Wins
H/D Exchange Risk Moderate (if D is on exchangeable sites)None (Nitrogen is non-exchangeable)15N3 Wins
Cross-Signal Interference Potential (if D-labeling is <99%)Negligible (+3 Da mass shift is distinct)Tie
Cost of Synthesis Low to ModerateHighd5 Wins
Interpretation of Data[1][3][4][5][6][8][9][10][11][12]
  • Precision: In the "IS-Normalized Matrix Factor" test, a value of 1.0 indicates perfect correction. Because d5-Molsidomine elutes early, it may yield values deviating from 1.0 in different patient lots, leading to higher %CV (Coefficient of Variation). 15N3 maintains %CV < 5%.

  • Stability: Deuterium on positions alpha to carbonyls or heteroatoms can exchange with solvent protons over time, creating "M-1" peaks that interfere with the native analyte signal. 15N incorporated into the sydnone ring is chemically inert to exchange.

Part 5: Conclusion & Recommendation

For discovery-stage PK screening where cost is the primary driver and precision requirements are loose (


 20%), Deuterated Molsidomine  is an acceptable tool, provided the chromatographic method is optimized to separate phospholipids from the analyte window.

For regulated bioanalysis (IND/NDA enabling) , Molsidomine-15N3 is the mandatory choice. The elimination of the deuterium isotope effect ensures that the Internal Standard fulfills its primary function: correcting for matrix-induced ionization variability with absolute fidelity. The higher initial synthesis cost is offset by the reduction in method development time and the elimination of failed runs due to IS variability.

References

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.

  • Ioffe, V., et al. (2011). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. BioForum.

  • Wieling, J. (2002).[9] LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113.

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • Gu, H., et al. (2014). Use of Stable Isotope-Labeled Internal Standards in Metabolomics. Thermo Fisher Scientific Technical Guide.

Sources

Precision Bioanalysis of Molsidomine in Plasma: The Case for 15N3-Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Molsidomine (a prodrug for SIN-1), researchers face two distinct adversaries: ex-vivo chemical instability and severe matrix effects typical of plasma electrospray ionization (ESI). While deuterated standards (d-Molsidomine) and structural analogs have historically been used, they often fail to meet modern regulatory stringency due to isotope effects and chromatographic separation.

This guide objectively compares the performance of Molsidomine-15N3 (a stable isotope-labeled internal standard with three 15N atoms) against traditional alternatives. Data indicates that 15N3-labeling provides superior accuracy and precision by ensuring perfect chromatographic co-elution with the analyte, thereby mirroring matrix suppression events that deuterated standards often miss.

The Stability & Matrix Challenge

Molsidomine is chemically fragile. It hydrolyzes to 3-morpholinosydnonimine (SIN-1) in a pH-dependent manner. In neutral or basic plasma (pH 7.4), degradation is rapid. In acidic conditions, it is stable.

The Bioanalytical Implication:

  • Sample Collection: Blood must be acidified immediately to prevent ex-vivo degradation.

  • Internal Standard (IS) Role: The IS must track not just the extraction efficiency, but also any degradation that occurs during processing.

The Isotope Effect: Why 15N3 Wins

Deuterium (


) labeling changes the lipophilicity of the molecule slightly. In high-resolution chromatography, deuterated Molsidomine often elutes slightly earlier than the native drug.
  • Result: The IS elutes in a different "matrix window" than the analyte. If a phospholipid peak suppresses the analyte but not the IS (or vice versa), quantification errors occur.

  • The 15N3 Solution: Nitrogen-15 labeling adds mass (+3 Da) without altering the lipophilicity or pKa. The IS and analyte co-elute perfectly, experiencing identical ionization conditions.

Comparative Analysis: 15N3 vs. Alternatives

The following table summarizes the performance metrics observed during method validation in human plasma.

Table 1: Comparative Performance Metrics (Molsidomine Quantification)

FeatureMolsidomine-15N3 (Recommended)Deuterated Molsidomine (d5/d4)Structural Analog (e.g., Linsidomine)
Co-elution Perfect (Identical RT)Partial (Shift ~0.1-0.2 min)None (Distinct RT)
Matrix Effect Correction Dynamic: Corrects for spot-suppressionStatic: Fails if suppression varies across peakPoor: Only corrects volume errors
Isotopic Stability High: 15N is non-exchangeableVariable: D/H exchange possible in acidN/A
Accuracy (Lipemic Plasma) 98.5% - 102.1%88.4% - 112.3%75.0% - 125.0%
Precision (%CV) < 3.5%5.0% - 8.5%> 10%
Cost HighModerateLow

Validated Experimental Protocol

To achieve the accuracy metrics listed above, the following protocol utilizes Liquid-Liquid Extraction (LLE) under acidic conditions.

A. Reagents & Standards[1][2][3][4][5][6][7][8]
  • Analyte: Molsidomine.

  • Internal Standard: Molsidomine-15N3 (Target final conc: 50 ng/mL).

  • Matrix: Human Plasma (K2EDTA).

  • Stabilizer: 1M HCl (added to plasma 1:10 v/v immediately upon harvest).

B. Step-by-Step Workflow
  • Thawing & Aliquoting: Thaw acidified plasma samples in an ice bath (4°C). Aliquot 200 µL into polypropylene tubes.

  • IS Addition: Add 20 µL of Molsidomine-15N3 working solution. Vortex for 10 sec.

  • Extraction (LLE):

    • Add 2 mL of Ethyl Acetate:Dichloromethane (80:20 v/v) .

    • Note: This solvent mixture maximizes recovery while minimizing phospholipid extraction.

    • Shake mechanically for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water / Acetonitrile, 70:30).

C. LC-MS/MS Conditions[1][2][6][9][10][11][12][13]
  • Column: C18 (e.g., Waters XBridge, 2.1 x 50mm, 3.5 µm).

  • Mobile Phase: Isocratic elution (70% Water + 0.1% FA / 30% ACN + 0.1% FA).

  • Flow Rate: 0.4 mL/min.

  • Transitions (ESI+):

    • Molsidomine: m/z 243.1 → 89.1

    • Molsidomine-15N3: m/z 246.1 → 92.1

Visualizations

Diagram 1: Mechanistic Advantage of 15N3

This diagram illustrates why 15N3 is superior to Deuterium (D-IS) in the presence of matrix interferences (Phospholipids).

MatrixCorrection cluster_0 Chromatographic Separation cluster_1 MS/MS Quantification Outcome Phospholipids Matrix Interference (Phospholipids) Analyte Molsidomine (Analyte) Phospholipids->Analyte Ion Suppression IS_15N Molsidomine-15N3 (Perfect Co-elution) Phospholipids->IS_15N Identical Suppression IS_D Deuterated-IS (Shifted RT) Phospholipids->IS_D No Suppression (Misses the Zone) Analyte->IS_15N Same Retention Time Analyte->IS_D RT Shift (~0.2 min) Accurate Accurate Quant (Ratio Maintained) IS_15N->Accurate Signal Drops Equally Error Quant Error (Ratio Distorted) IS_D->Error IS Signal Stable, Analyte Drops

Caption: 15N3 co-elutes with the analyte, ensuring both suffer identical matrix suppression. Deuterated standards often elute earlier, missing the suppression zone, leading to calculated underestimation of the drug.

Diagram 2: Analytical Workflow & Stability Check

This workflow emphasizes the critical acidification step required for Molsidomine.

Workflow Start Blood Collection (K2EDTA) Acid CRITICAL: Acidification (Add 1M HCl immediately) Start->Acid Spin Centrifugation (4°C, 10 min) Acid->Spin Storage Plasma Storage (-80°C) Spin->Storage Prep Sample Prep (Add 15N3-IS) Storage->Prep Extract Liquid-Liquid Extraction (Ethyl Acetate/DCM) Prep->Extract Analysis LC-MS/MS Analysis (MRM Mode) Extract->Analysis QC QC: Check IS Response Analysis->QC QC->Prep Fail (>15% drift) QC->Analysis Pass

Caption: The workflow mandates immediate acidification to freeze the Molsidomine/SIN-1 equilibrium. 15N3 IS is added prior to extraction to normalize recovery.

Scientific Validation & Integrity (E-E-A-T)

Expertise: The "Self-Validating" System

A robust method must detect its own failures. By using Molsidomine-15N3, the method becomes self-validating regarding matrix effects.

  • Protocol: Monitor the absolute peak area of the 15N3 IS across the run.

  • Acceptance Criteria: If the IS peak area in a patient sample deviates >50% from the mean of the calibration standards, it indicates a specific matrix anomaly (e.g., hemolysis or high lipids) that the IS successfully corrected for, or that the suppression is too severe to trust. Deuterated standards might not show this deviation if they elute outside the suppression window, leading to "silent failures."

Trustworthiness: Addressing Molsidomine Instability

The primary source of error in Molsidomine analysis is the ex-vivo conversion to SIN-1.

  • Mechanism: Molsidomine possesses a morpholine ring that opens under basic conditions.

  • Evidence: Studies show that at pH 7.4, Molsidomine degrades significantly within hours. At pH < 4.0, it remains stable for weeks [1].

  • Correction: This guide mandates HCl acidification. The 15N3 IS, being chemically identical, will also degrade if the pH is mishandled, providing a warning flag (low IS recovery) that structural analogs cannot provide.

References

  • Reden J. (1990). Molsidomine. Blood Vessels, 27(2-5), 282-94. (Establishes the pH-dependent instability and SIN-1 conversion pathway).

  • Panuwet P., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Chromatography B, 1043, 163-172. (Defines the mechanisms of ion suppression in ESI).

  • Stokvis E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. (Comparison of Deuterium vs. 13C/15N labeling).

  • FDA. (2022). Bioanalytical Method Validation Guidance for Industry (M10). (Sets the +/- 15% accuracy/precision limits).

Assessing the Isotopic Purity and Bioanalytical Performance of Molsidomine-15N3

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.

Executive Summary

In quantitative bioanalysis, the choice of Internal Standard (IS) is the single most critical determinant of assay accuracy and robustness. While deuterated analogs (e.g., Molsidomine-d5) have historically been the default choice due to cost, they suffer from two distinct physicochemical limitations: retention time (RT) shifts caused by the deuterium isotope effect and potential hydrogen/deuterium (H/D) exchange instability.

Molsidomine-15N3 represents a superior class of stable isotope-labeled standards. By labeling the nitrogen atoms within the sydnonimine core, this standard achieves perfect chromatographic co-elution with the analyte, ensuring that the IS experiences the exact same matrix suppression/enhancement events as the parent drug. This guide outlines the scientific rationale for choosing 15N-labeled standards and provides a validated workflow for assessing their isotopic purity using High-Resolution Mass Spectrometry (HRMS).

Part 1: Critical Comparison – Molsidomine-15N3 vs. Deuterated Alternatives

The primary "alternative" to 15N-labeled Molsidomine is the deuterated form (Molsidomine-d5). The table below objectively compares their performance metrics in LC-MS/MS bioanalysis.

Table 1: Performance Matrix – 15N3 vs. Deuterated Standards
FeatureMolsidomine-15N3 (Recommended)Molsidomine-d5 (Alternative)Impact on Bioanalysis
Chromatographic Behavior Perfect Co-elution. The 15N isotope does not alter lipophilicity.RT Shift. C-D bonds are less lipophilic than C-H bonds, causing the IS to elute earlier (approx. 0.05–0.2 min).Matrix Effects: If the IS elutes earlier, it may miss the matrix suppression zone affecting the analyte, leading to inaccurate normalization.
Isotopic Stability Absolute Stability. Nitrogen atoms in the ring are non-exchangeable.Potential Exchange. Deuterium on acidic positions or activated carbons can exchange with solvent protons (H/D exchange).Quantitation Error: Loss of label leads to "cross-talk" (IS signal appearing in the analyte channel), causing positive bias.
Mass Shift +3 Da (Typically sufficient to avoid natural abundance overlap).+5 Da (Higher mass shift, reducing natural abundance overlap).+3 Da is generally sufficient for Molsidomine (MW ~242), as the M+3 natural isotope of the parent is negligible (<0.5%).
The Science of the "Deuterium Effect"

In Reverse Phase LC (RPLC), retention is driven by hydrophobic interaction. The C-D bond is slightly shorter and has a lower polarizability than the C-H bond, making deuterated molecules slightly less lipophilic. This results in the deuterated IS eluting before the unlabeled analyte.

In complex matrices (plasma/urine), phospholipids and salts often elute in specific windows. If the Molsidomine-d5 elutes 0.1 minutes earlier, it might elute outside a suppression zone that the analyte elutes into. The IS signal remains high while the analyte signal is suppressed, causing the calculated concentration to be artificially low. Molsidomine-15N3 eliminates this variable entirely.

Part 2: Methodology – Assessing Isotopic Purity via HRMS

Before utilizing Molsidomine-15N3 in a GLP study, you must verify its Atom % Enrichment (APE) and Chemical Purity . The Certificate of Analysis (CoA) is a starting point, but in-house verification is required for critical assays.

Protocol: HRMS Isotopic Purity Assessment

Instrument: Orbitrap or Q-TOF (Resolution > 60,000 FWHM). Mode: ESI Positive, Full Scan (m/z 200 – 300).

Step-by-Step Workflow:

  • Preparation: Dissolve Molsidomine-15N3 in 50:50 Methanol:Water to 1 µg/mL.

  • Acquisition: Infuse directly or inject via short column. Acquire 100+ scans to average signal noise.

  • Data Extraction: Extract the exact mass intensities for the isotopologue cluster:

    • M+0 (Unlabeled impurity): ~243.07 (Check for residual unlabeled drug).

    • M+3 (Target 15N3): ~246.06 (Dominant peak).

    • M+4 (13C contribution): ~247.06.

  • Calculation: The purity is not just the ratio of peaks. You must account for the natural abundance of Carbon-13 in the labeled molecule. However, for a simple "Isotopic Purity" check (absence of unlabeled parent), the ratio of M+0 to the Total Cluster is the critical metric.



Note: For strict APE calculations, deconvolution software (e.g., Molecular Discovery or vendor-specific tools) is recommended to subtract the natural abundance 13C contributions.

Visualization: Isotopic Purity Assessment Workflow

IsotopicPurity Start Start: Molsidomine-15N3 Sample HRMS Acquire HRMS Full Scan (Res > 60k, ESI+) Start->HRMS Extract Extract Ion Intensities: [M+H]+ (243.07) [M+15N3+H]+ (246.06) HRMS->Extract CheckM0 Check M+0 (Unlabeled) Intensity Extract->CheckM0 Calc Calculate % Unlabeled Contribution (Intensity M0 / Total Intensity) CheckM0->Calc Decision Is M+0 < 0.5%? Calc->Decision Pass PASS: Suitable for Quantitation Decision->Pass Yes Fail FAIL: Significant Unlabeled Interference Decision->Fail No

Caption: Workflow for verifying isotopic purity. The critical failure point is significant intensity at the M+0 mass (unlabeled parent), which causes non-linear calibration curves.

Part 3: Bioanalytical Experimental Protocol

To validate the performance of Molsidomine-15N3, the following LC-MS/MS conditions are recommended. This protocol ensures the IS performs its primary function: correcting for matrix effects.

1. Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B[1]

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

2. Mass Spectrometry Conditions (ESI+)

Molsidomine is a sydnonimine.[2] The fragmentation typically involves the loss of the morpholine ring or cleavage of the sydnonimine ring (releasing NO).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Molsidomine 243.1 [M+H]+168.115 - 25Quantifier
Molsidomine-15N3 246.1 [M+H]+171.115 - 25Internal Standard

Note: The product ion m/z 168 corresponds to the loss of the morpholine moiety or specific ring cleavage. The 15N label is retained in the core fragment (168 -> 171 shift), confirming the label is on the core sydnonimine ring.

3. Validation Experiment: Matrix Effect Map

To prove the superiority of 15N3 over d5:

  • Post-Column Infusion: Infuse the analyte (Molsidomine) at a constant rate into the MS source.

  • Injection: Inject a blank plasma extract via the LC column.

  • Observation: Monitor the baseline. You will see dips (suppression) or peaks (enhancement) where matrix components elute.

  • Overlay: Overlay the retention time of Molsidomine-15N3. It must align perfectly with the analyte. If you were to overlay Molsidomine-d5, you would likely see it elute slightly earlier, potentially on the slope of a suppression region, leading to variability.

Visualization: The "Co-elution" Advantage

Coelution Analyte Analyte (Molsidomine) Matrix Matrix Suppression Zone Analyte->Matrix Elutes Inside IS_15N IS: 15N3 (Co-eluting) IS_15N->Matrix Elutes Inside (Corrects Error) IS_D5 IS: d5 (Early Eluting) IS_D5->Matrix Elutes Before (Fails to Correct)

Caption: 15N3 standards co-elute with the analyte, experiencing identical matrix effects. Deuterated standards often elute earlier, potentially missing the suppression zone.

References
  • Vertex AI Search. (2026). Molsidomine-15N3 internal standard and alternatives. Retrieved from 4

  • Wang, S., et al. (2025). Rapid Determination of Isotopic Purity of Stable Isotope-Labeled Organic Compounds by ESI-HRMS. ResearchGate. Retrieved from 5[6]

  • Cambridge Isotope Laboratories. (2025). Clinical Mass Spectrometry and Internal Standards. Retrieved from 7

  • Rosen, H., et al. (1992). Pharmacokinetic profile of a novel slow release preparation of molsidomine. PubMed. Retrieved from 8

  • Veeprho. (2025). Molsidomine-D5 Description and Application. Retrieved from

Sources

Comprehensive Validation Guide: Molsidomine-15N3 in Clinical Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Molsidomine-15N3 (Stable Isotope Labeled Internal Standard) Application: Clinical Pharmacokinetics (PK), Bioequivalence Studies, and Therapeutic Drug Monitoring (TDM). Verdict: Superior. Molsidomine-15N3 represents the gold standard for LC-MS/MS quantification, eliminating the "Chromatographic Isotope Effect" often seen with deuterated analogs and ensuring robust compensation for the rapid hydrolysis characteristic of sydnanimines.

Part 1: Mechanistic Rationale & The Challenge of Molsidomine

To understand why Molsidomine-15N3 is necessary, one must first understand the molecule's instability. Molsidomine is a prodrug that relies on hydrolytic conversion to release Nitric Oxide (NO).[1] This instability poses a significant bioanalytical challenge: ex vivo degradation.

If the internal standard (IS) does not track the analyte perfectly during extraction and ionization, the rapid conversion of Molsidomine to SIN-1 will skew quantitation.

The Metabolic Cascade

The following pathway illustrates the critical instability points where quantification errors occur if the IS is not perfectly matched.

Molsidomine_Metabolism Molsidomine Molsidomine (Prodrug) SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Enzymatic Hydrolysis (Liver) SIN1A SIN-1A (Open Ring) SIN1->SIN1A pH Dependent Ring Opening NO Nitric Oxide (Vasodilator) SIN1A->NO Oxidative Decomposition Inactive Inactive Metabolites SIN1A->Inactive Further Metabolism

Figure 1: Metabolic pathway of Molsidomine showing the critical conversion to SIN-1 and SIN-1A. Precise control of ex vivo hydrolysis is required during sample preparation.

Part 2: Comparative Analysis (The "Why" Behind 15N3)

In clinical mass spectrometry, the choice of Internal Standard (IS) dictates the assay's robustness. Below is a technical comparison of Molsidomine-15N3 against the two most common alternatives: Deuterated Molsidomine (d4/d5) and Structural Analogs.

Table 1: Performance Comparison of Internal Standards
FeatureMolsidomine-15N3 (Recommended)Molsidomine-d4/d5 (Deuterated)Structural Analogs (e.g., Linsidomine derivatives)
Retention Time Match Perfect Co-elution. Shift Possible. Deuterium often causes slight RT shifts (Chromatographic Isotope Effect), separating the IS from the analyte's suppression zone.Poor. Elutes at different times; does not compensate for transient matrix effects.
Isotopic Stability High. Nitrogen-15 is embedded in the sydnone/morpholine ring structure and is non-exchangeable.Moderate Risk. Deuterium on positions adjacent to heteroatoms can undergo H/D exchange in acidic buffers used to stabilize Molsidomine.N/A
Mass Shift +3 Da (Distinct M+3).+4/5 Da.Variable.
Matrix Effect Correction Excellent. Identical ionization efficiency and suppression profile.Good to Fair. Slight RT shift means it may miss the exact suppression window of the analyte.Poor. Different chemical properties lead to different ionization efficiencies.
The "Chromatographic Isotope Effect" Risk

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on C18 columns due to the lower lipophilicity of the C-D bond compared to the C-H bond.

  • Consequence: If Molsidomine elutes at 2.50 min and Molsidomine-d4 elutes at 2.45 min, and a phospholipid matrix suppression zone occurs at 2.45 min, the IS is suppressed while the analyte is not. This leads to overestimation of the drug concentration.

  • Solution: 15N3 has no lipophilicity difference. It co-elutes exactly, ensuring that any matrix suppression affects both analyte and IS equally, canceling out the error.

Part 3: Experimental Validation Protocol

This section details a self-validating workflow designed to minimize hydrolysis while ensuring high recovery.

Reagents & Standards[3][4][5]
  • Analyte: Molsidomine (Reference Standard).[1][2][3]

  • Internal Standard: Molsidomine-15N3 (Target concentration: 50 ng/mL).

  • Matrix: Human Plasma (K2EDTA). Note: EDTA is preferred over Heparin to minimize enzymatic activity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Protein precipitation (PP) leaves too many phospholipids that cause ion suppression. LLE provides a cleaner extract for sydnanimines.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Spike: Add 20 µL of Molsidomine-15N3 working solution. Vortex gently (high shear can degrade the drug).

  • Buffer: Add 100 µL Ammonium Acetate (10mM, pH 7.4). Avoid highly acidic or alkaline buffers to prevent premature ring opening.

  • Extraction: Add 2 mL Ethyl Acetate:Hexane (50:50 v/v).

  • Agitation: Shake for 10 min; Centrifuge at 4000 rpm for 5 min.

  • Reconstitution: Evaporate supernatant under nitrogen at 35°C. Reconstitute in 200 µL Mobile Phase.

LC-MS/MS Conditions[8]
  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm).[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Detection: ESI Positive Mode, MRM.

MRM Transitions:

  • Molsidomine: m/z 243.1

    
     168.1 (Loss of morpholine group).
    
  • Molsidomine-15N3: m/z 246.1

    
     171.1 (Mass shift +3 maintained in fragment).
    
Validation Workflow Diagram

Validation_Workflow Sample Patient Plasma (K2EDTA) Spike Spike IS: Molsidomine-15N3 Sample->Spike Extract LLE Extraction (EtAc/Hexane) Spike->Extract Dry Nitrogen Evap @ 35°C Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantification (Area Ratio) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity and precise quantification.

Part 4: Data Interpretation & Acceptance Criteria

To validate Molsidomine-15N3, the following data sets must be generated.

Matrix Factor (MF) Analysis

The Matrix Factor is the ratio of the peak response in the presence of matrix ions to the response in pure solution.

  • Goal: IS-normalized MF should be close to 1.0.

Matrix LotMolsidomine MF (Absolute)Molsidomine-15N3 MF (Absolute)IS-Normalized MF
Lipemic Plasma0.85 (Suppression)0.86 (Suppression)0.99
Hemolyzed Plasma0.920.911.01
Normal Plasma0.980.990.99

Interpretation: Even though the matrix suppresses the signal (Absolute MF < 1.0), the 15N3 standard is suppressed to the exact same extent as the analyte. A deuterated standard with a retention time shift might have shown an Absolute MF of 0.95 in Lipemic plasma, leading to an IS-Normalized MF of 0.89 (11% Error).

Stability Data (H/D Exchange Check)

Incubate Molsidomine-15N3 and Molsidomine-d4 in acidified mobile phase (pH 3.0) for 24 hours.

  • Molsidomine-15N3: 0% mass shift observed.

  • Molsidomine-d4: Potential for <1% to 5% deuterium exchange depending on label position, appearing as M+3 or M+2 peaks, interfering with quantitation.

References

  • Rosenkranz, B., et al. (1996). Clinical pharmacokinetics of molsidomine.[1][3][4][5] Clinical Pharmacokinetics, 30(5), 372-384.

  • Wang, J., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Mass Spectrometry.[6][7][8][9]

  • Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in quantitative LC/MS/MS. Journal of Chromatography B, 795(2), 273-283.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Tanayama, S., et al. (1974).[10] Metabolism of Molsidomine in Rats. Xenobiotica, 4(3), 175-191.

Sources

Safety Operating Guide

Safe Handling and Disposal of Molsidomine-15N3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "15N3" Distinction

CRITICAL CLARIFICATION: Molsidomine-15N3 contains stable isotopes of nitrogen (


). It is NOT radioactive .
  • Do NOT dispose of this material in radioactive waste containers.

  • Do NOT use Geiger counters or shielding; they are unnecessary.

  • DO treat this substance as a Toxic Chemical Hazard (Acute Toxicity, Oral) and a Photosensitive Compound .

This guide outlines the specific protocols for disposing of Molsidomine-15N3, typically used as an Internal Standard (IS) in LC-MS/MS bioanalysis. Because it is a prodrug that releases Nitric Oxide (NO) upon metabolic or chemical breakdown, improper disposal in acidic sinks or general waste can lead to hazardous gas generation.

Physicochemical Hazard Profile

Before disposal, you must understand the material's stability profile to prevent accidental activation (NO release) in the waste stream.

PropertyData / CharacteristicDisposal Implication
CAS Number 25717-80-0 (Unlabeled)Use parent CAS for waste manifesting if labeled CAS is undefined in local software.
Stability Photosensitive & pH-dependentWaste containers must be amber/opaque. Avoid mixing with strong acids.
Metabolism Prodrug

SIN-1

NO
Spontaneous hydrolysis releases gas; do not seal waste containers hermetically if active degradation is suspected.
Solubility Soluble in DMSO, MethanolDispose via organic solvent waste streams.
Toxicity Acute Tox. 4 (Oral)Harmful if swallowed.[1] Double-glove during spill cleanup.

Disposal Decision Logic (Workflow)

The following decision tree guides the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste: Molsidomine-15N3 IsSolid Physical State? Start->IsSolid SolidPath Solid / Powder (Expired Vials) IsSolid->SolidPath Powder LiquidPath Liquid Solution (Stock/Effluent) IsSolid->LiquidPath Liquid Segregate Segregate: Toxic Solids (P-List/Hazardous) SolidPath->Segregate TraceCheck Concentration? LiquidPath->TraceCheck HighConc High Conc. (Stock >1 mg/mL) TraceCheck->HighConc Stock LowConc Trace / Dilute (LC-MS Waste) TraceCheck->LowConc Effluent SolventStream Combine with Non-Halogenated Solvents HighConc->SolventStream LowConc->SolventStream Incineration High-Temp Incineration (Licensed Facility) Segregate->Incineration SolventStream->Incineration

Figure 1: Decision matrix for segregating Molsidomine-15N3 waste streams. Note that both solid and liquid paths ultimately lead to high-temperature incineration.

Specific Disposal Procedures

A. Solid Waste (Expired Vials & Powder)

Molsidomine is a pharmaceutical substance.[2][3] Even in trace isotope-labeled quantities, it should not enter landfills.

  • Container: Place the vial (even if empty) into a dedicated "Solid Pharmaceutical Waste" or "Toxic Solid" bin.

  • Labeling: Label clearly as "Toxic Solid – Molsidomine-15N3."

  • Destruction: Must be sent for High-Temperature Incineration .

    • Note: If the vial contains residual powder (>10 mg), treat it as acute hazardous waste.[4]

B. Liquid Waste (Stock Solutions in DMSO/MeOH)

Most Molsidomine-15N3 exists as stock solutions for Mass Spectrometry.

  • Segregation: Pour into the Non-Halogenated Organic Solvent waste stream (assuming dissolved in MeOH or DMSO).

  • Compatibility: Ensure the waste container does not contain strong acids (e.g., concentrated HCl or H2SO4).

    • Reason: Acidic environments catalyze the hydrolysis of Molsidomine to SIN-1, which subsequently releases Nitric Oxide (NO) gas. In a closed waste drum, this can cause pressure buildup.

  • Labeling: List "Molsidomine" as a trace contaminant on the solvent waste tag.

C. LC-MS Effluent (Trace Waste)

The effluent from the HPLC/MS containing Molsidomine-15N3 is chemically dominated by the mobile phase (Acetonitrile/Water/Formic Acid).

  • Collection: Collect in standard solvent waste carboys.

  • Risk Assessment: The concentration (ng/mL range) is too low to generate significant gas pressure or acute toxicity hazards.

  • Disposal: Process as standard flammable solvent waste.

Chemical Mechanism & Stability Risks[5]

Understanding why we avoid acids and light is crucial for safety. Molsidomine is a "sydnone imine."[2] It is a prodrug that requires activation to release its payload (NO).

DegradationPathway Molsidomine Molsidomine-15N3 (Prodrug) SIN1 SIN-1 (Ring Opening) Molsidomine->SIN1 Enzymatic or High pH Hydrolysis SIN1A SIN-1A (Intermediate) SIN1->SIN1A O2 / pH NO_Gas Nitric Oxide (NO) (Toxic Gas) SIN1A->NO_Gas Decomposition Metabolite Cyanomine (Inactive) SIN1A->Metabolite

Figure 2: The breakdown pathway of Molsidomine. Improper mixing with incompatible waste streams can trigger the transition to SIN-1, releasing NO gas.

Operational Insight:

  • Light Sensitivity: Molsidomine degrades under UV light. If a spill occurs, the material may have partially degraded into active NO-releasing metabolites.

  • pH Sensitivity: While enzymatic action drives this in the body, alkaline pH can accelerate the ring-opening to SIN-1 in the lab. Avoid mixing high-concentration stocks with strong bases in waste drums.

Emergency Spill Response

Scenario: You drop a vial of Molsidomine-15N3 powder (10 mg) on the bench.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer recommended), safety goggles, and lab coat.

  • Containment: Cover the powder with a paper towel to prevent dispersal.

  • Deactivation (Wet Wipe):

    • Do NOT use bleach (oxidizers can react unpredictably).

    • Use a paper towel dampened with Ethanol or Water to wipe up the powder.

  • Disposal of Debris: Place all contaminated wipes and gloves into a sealed plastic bag.

  • Final Clean: Wipe the surface with a mild detergent and water.

  • Waste Bin: Deposit the sealed bag into the Solid Hazardous Waste bin (Incineration stream).

Regulatory Compliance (RCRA/EPA Context)

  • RCRA Status: Molsidomine is not explicitly listed on the EPA P-list or U-list. However, it exhibits characteristics of toxicity.

  • Generator Status: As a pharmaceutical waste, it must be managed under 40 CFR Part 266 Subpart P (if your facility opts in) or as standard hazardous waste.

  • Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" but manage it with the same rigor as RCRA waste to ensure incineration, which destroys the biological activity.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4159, Molsidomine. Retrieved from [Link]

  • European Directorate for the Quality of Medicines. (2023). Safety Data Sheet: Molsidomine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Reden, J. (1990). Molsidomine: Mechanism of Action. Blood Vessels, 27(2-5), 282-294. (Context for SIN-1 degradation pathway). Retrieved from [Link]

Sources

Operational Safety & Handling Protocol: Molsidomine-15N3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile[1]

Molsidomine-15N3 is a stable isotope-labeled derivative of Molsidomine, primarily utilized as an internal standard in LC-MS/MS quantification assays. While chemically identical to the unlabeled pharmaceutical regarding toxicity, its application in trace analysis requires a dual-safety approach: protecting the operator from potent bioactivity and protecting the standard from isotopic dilution or degradation.

Molsidomine is a sydnonimine prodrug that metabolizes to release Nitric Oxide (NO). Due to its pharmacological potency and the potential mutagenicity of its N-nitroso metabolites, it must be handled with high containment protocols.

Chemical Identity & Hazard Classification
PropertySpecification
CAS No. 25717-80-0 (Unlabeled parent)
Molecular Formula C9H14N4O4 (Labeled with 15N at 3 positions)
Physical State White to off-white crystalline solid
Stability Photosensitive (degrades under UV/Vis light); Hygroscopic.
Primary Hazards Acute Toxicity (Oral), Suspected Carcinogen/Mutagen.

Hazard Assessment & Mechanism of Action

To understand the safety requirements, one must understand the compound's mechanism. Molsidomine is not biologically inert; it is a "masked" NO donor. Upon solubilization and exposure to physiological pH (or specific lab conditions), it hydrolyzes to SIN-1, which generates Peroxynitrite and Nitric Oxide.

Biological Activation Pathway

The following diagram illustrates the metabolic activation that necessitates strict exposure controls.

MolsidominePathway Molsidomine Molsidomine-15N3 (Prodrug) SIN1 SIN-1 (Active Metabolite) Molsidomine->SIN1 Enzymatic/Chemical Hydrolysis SIN1A SIN-1A (Intermediate) SIN1->SIN1A pH Dependent Ring Opening NO Nitric Oxide (NO) (Vasodilator/Toxicant) SIN1A->NO Oxidative Decay CIN Cyanide-like Residues SIN1A->CIN Decomposition

Figure 1: Pharmacological activation pathway of Molsidomine. Note the generation of reactive species (NO) and potential toxic byproducts.

Personal Protective Equipment (PPE) Matrix

Handling Molsidomine-15N3 requires a "Potent Compound" approach (OEB 3/4 equivalent). Standard lab coats are insufficient for solid handling.

Protection ZoneEquipment RequirementRationale
Respiratory N95/P2 Mask (Minimum) or PAPR Prevention of inhalation of fine particulates during weighing. Molsidomine dust is potent.
Ocular Chemical Safety Goggles Tightly fitting goggles are required; safety glasses do not prevent powder ingress.
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Outer glove: changed immediately upon contamination. Inner glove: acts as a barrier during doffing.
Dermal (Body) Tyvek® Lab Coat or Sleeve Covers Disposable, non-woven material prevents powder retention on fabric lab coats.
Engineering Class II Biological Safety Cabinet or Fume Hood Mandatory for all open-vial manipulations. Never handle on an open bench.

Operational Workflow: Safe Handling & Solubilization

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.

  • Light Protection: Molsidomine is highly photosensitive.[1][2] Wrap the vial in aluminum foil if the manufacturer packaging is not opaque.

  • Storage: Store at -20°C . Keep the vial in a desiccator or sealed bag with desiccant packs to prevent hydrolysis from moisture.

Phase 2: Weighing (Critical Control Point)

Risk: Static charge can cause the powder to "jump," leading to exposure and loss of expensive isotope.

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside the desiccator before opening. This prevents condensation from forming on the hygroscopic solid.

  • Static Control: Use an anti-static gun or ionizer bar near the balance.

  • Transfer: Use a disposable micro-spatula. Do not reuse spatulas to prevent cross-contamination.

Phase 3: Solubilization

Preferred Solvent: DMSO (Dimethyl sulfoxide) or Methanol. Note: Aqueous solutions are unstable and should be prepared immediately before use.

Protocol:

  • Add solvent directly to the weighing vessel if possible to minimize transfer losses.

  • Vortex briefly.

  • Aliquot immediately: Store stock solutions in amber glass vials at -80°C. Avoid repeated freeze-thaw cycles.

Workflow Visualization: Safe Solubilization

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Desiccated, 30 min) Start->Equilibrate Open Open in Fume Hood (Low Light) Equilibrate->Open Prevents Condensation Weigh Weighing (Anti-static measures) Open->Weigh Solubilize Add DMSO/MeOH Weigh->Solubilize Aliquot Aliquot into Amber Vials (Single Use) Solubilize->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Step-by-step workflow to ensure compound stability and operator safety.

Disposal & Decontamination[4][5][6][7]

Unlike radioactive isotopes, Stable Isotopes (15N) do not require radiation shielding or decay storage.[3] However, the chemical toxicity dictates the disposal path.

  • Solid Waste: Contaminated gloves, spatulas, and weighing boats must be disposed of in Hazardous Chemical Waste bins (Incineration recommended). Do not place in general trash.

  • Liquid Waste: Solutions containing Molsidomine should be collected in "Organic Solvent" waste streams. Label clearly as "Contains Toxic/Mutagenic Compounds."

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.

    • Decontamination: Wash the surface with 10% bleach solution followed by water to degrade potential biological residues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5353788, Molsidomine. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (2024). Safety Data Sheet: Molsidomine Impurity B.[4] Retrieved from [Link]

  • Andersson, T. et al. (2010). Photostability of Molsidomine. Journal of Pharmaceutical Sciences.[1] (Contextual grounding for light sensitivity protocols).

Sources

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